molecular formula C9H4F3NO B3145234 3-Formyl-5-(trifluoromethyl)benzonitrile CAS No. 569370-39-4

3-Formyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B3145234
CAS No.: 569370-39-4
M. Wt: 199.13 g/mol
InChI Key: MSXKEYLXULZEBC-UHFFFAOYSA-N
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Description

3-Formyl-5-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H4F3NO and its molecular weight is 199.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formyl-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXKEYLXULZEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274889
Record name 3-Formyl-5-(trifluoromethyl)benzonitrile
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Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569370-39-4
Record name 3-Formyl-5-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569370-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Reactivity & Synthetic Utility of 3-Formyl-5-(trifluoromethyl)benzonitrile

[1]

Executive Summary & Structural Analysis

This compound is a "privileged scaffold" in medicinal chemistry, valued for its ability to introduce vectors for hydrogen bonding (via the aldehyde/amine derivatives) and metabolic stability (via the trifluoromethyl group) simultaneously.

The "Electron-Starved" Core

The molecule is defined by the presence of three strong electron-withdrawing groups (EWG) on a single benzene ring:

  • Formyl (-CHO):

    
    
    
  • Cyano (-CN):

    
    
    
  • Trifluoromethyl (-CF

    
    ): 
    
    

Chemo-Selectivity Consequence: The cumulative inductive and mesomeric withdrawal renders the aldehyde carbon super-electrophilic . Unlike standard benzaldehydes, this molecule will rapidly form stable hemiaminals and hydrates. Synthetic protocols must be adjusted to prevent over-reaction or decomposition of these sensitive intermediates.

Synthesis of the Core Scaffold

While often purchased as a building block, in-house synthesis is frequently required for scale-up or isotopologue generation. The most robust route relies on Metal-Halogen Exchange followed by formylation.

Protocol: Formylation via Lithium-Halogen Exchange

Precursor: 3-Bromo-5-(trifluoromethyl)benzonitrile (CAS: 691877-03-9)

Reagents:

  • 
    -PrMgCl
    
    
    LiCl (TurboGrignard) or
    
    
    -BuLi
  • Dimethylformamide (DMF)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with 3-bromo-5-(trifluoromethyl)benzonitrile (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C .

    • Expert Insight: The nitrile group is sensitive to nucleophilic attack by organolithiums. Using TurboGrignard (

      
      -PrMgCl
      
      
      LiCl)
      at -40 °C is often superior to
      
      
      -BuLi as it minimizes "side-attack" on the nitrile (Barbier-type addition).
  • Exchange: Add the organometallic reagent dropwise. Stir for 30–60 minutes. Monitor by LCMS (quench aliquot with MeOH/D

    
    O).
    
  • Formylation: Add anhydrous DMF (2.0 equiv) dropwise. The solution will likely turn yellow/orange.

  • Quench: Warm to 0 °C and quench with aqueous NH

    
    Cl.
    
    • Critical Control Point: Do not use strong acids (HCl) for quenching if the nitrile is to be preserved, as the electron-deficient ring makes the nitrile susceptible to acid-catalyzed hydrolysis.

  • Workup: Extract with EtOAc, wash with brine, and concentrate. Purification via silica gel chromatography (Hexane/EtOAc).

Reactivity Module A: The Super-Electrophilic Aldehyde

The primary utility of this scaffold is in Reductive Amination to generate benzylic amines.

Challenge: Hemiaminal Stability

Due to the electron-deficient ring, the intermediate hemiaminal formed upon amine addition is unusually stable and may not spontaneously dehydrate to the imine.

Recommended Protocol: One-Pot Reductive Amination

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH

    
    CN.
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

ParameterStandard Benzaldehyde3-Formyl-5-(CF

)-Benzonitrile
Imine Formation Fast, equilibrium favors imineSlow dehydration (stable hemiaminal)
Acid Catalyst Often Acetic Acid (AcOH)Required (promotes dehydration)
Reductant Choice NaBH

(often acceptable)
STAB (Mandatory to avoid nitrile reduction)

Workflow:

  • Dissolve aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE.

  • Add AcOH (1.0–2.0 equiv). Wait 30 mins to ensure imine formation.

  • Add STAB (1.5 equiv). Stir at RT.

  • Note: If the reaction stalls, the hemiaminal is likely persistent. Add 3Å molecular sieves to drive dehydration.

Reactivity Module B: Orthogonal Transformations

This map illustrates how to selectively manipulate the functional groups without cross-reactivity.

ReactivityMapCore3-Formyl-5-(trifluoromethyl)benzonitrileAmineBenzylic Amine(Reductive Amination)Core->AmineR-NH2, STABAcOH, DCETetrazoleTetrazole Derivative(Click Chemistry)Core->TetrazoleNaN3, ZnBr2(Aldehyde protected)StyreneDifluorovinyl Analog(Wittig/Julia)Core->StyrenePh3P=CF2(Wittig)AmideBenzamide(Controlled Hydrolysis)Core->AmideH2O2, K2CO3(Radziszewski)

Figure 1: Divergent synthetic pathways. Green arrows indicate the most common first-pass functionalization.

Nitrile Functionalization (Tetrazole Formation)

To convert the nitrile to a tetrazole (a bioisostere of carboxylic acid) while preserving the aldehyde:

  • Protection: The aldehyde must be protected as an acetal (ethylene glycol, pTsOH) first. The tetrazole formation conditions (NaN

    
    , heat) will decompose the unprotected aldehyde.
    
  • Cycloaddition: React the acetal-protected nitrile with NaN

    
     and ZnBr
    
    
    (catalyst) in water/isopropanol.
  • Deprotection: Acidic workup removes the acetal.

Safety & Handling

  • Sensitization: Compounds with multiple EWGs and benzylic halides/aldehydes are potent skin sensitizers and lachrymators. Handle only in a fume hood.

  • Cyanide Risk: While the nitrile is stable, combustion or strong acid hydrolysis can release HCN.

  • Storage: Store under inert gas (Argon) at 4°C. The aldehyde is prone to air oxidation to the benzoic acid (3-cyano-5-trifluoromethylbenzoic acid).

References

  • Synthesis via Bromide Precursor

    • Source: Patent WO2005090289A1. "3-formyl-5-trifluoromethylbenzonitrile derivative and process for producing the same."
    • Link:

  • Reductive Amination of Electron-Deficient Aldehydes

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 11, 3849–3862.
    • Link:

  • TurboGrignard Reagent Compatibility

    • Source: Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angew.[1][2] Chem. Int. Ed. 2004, 43, 3333.

    • Link:

  • Precursor Data (3-Bromo-5-(trifluoromethyl)benzonitrile)

    • Source: PubChem Compound Summary for CID 11593995.
    • Link:

Strategic Functionalization of Trifluoromethyl Benzonitriles via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electrophilic aromatic substitution (EAS) of trifluoromethyl benzonitriles. It is structured to address the specific challenges of functionalizing highly deactivated arenes, prioritizing mechanistic insight and industrial applicability over generic textbook descriptions.

Executive Summary: The "Electron Desert" Challenge

Trifluoromethyl benzonitriles represent a unique synthetic challenge. The benzene ring is besieged by two of the most potent electron-withdrawing groups (EWGs) in organic chemistry: the cyano group (


) and the trifluoromethyl group (

).
  • 
    :  Strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) withdrawal.[1]
  • 
    :  Strong inductive (
    
    
    
    ) withdrawal.

Together, they render the aromatic ring extremely electron-deficient ("deactivated"), raising the activation energy for the formation of the arenium ion (sigma complex) intermediate.[2] Standard Friedel-Crafts alkylations/acylations generally fail completely.[1] Successful functionalization requires forcing conditions (superacids, high temperature) or strategic regiocontrol to exploit the steric difference between the linear nitrile and the bulky trifluoromethyl group.

This guide focuses on Nitration (the most feasible EAS) and Halogenation , distinguishing between direct EAS routes and necessary synthetic workarounds.

Mechanistic Foundation & Regioselectivity

The Battle of Meta-Directors

In 4-(trifluoromethyl)benzonitrile, both substituents are meta-directors.[1] However, their directing vectors conflict:

  • Cyano Group (C-1): Directs electrophiles to C-3 (meta to itself).[1]

  • Trifluoromethyl Group (C-4): Directs electrophiles to C-2 (meta to itself).[1]

Steric vs. Electronic Control

While both positions are electronically deactivated, the steric parameters dictate the outcome.

  • C-2 (Ortho to ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ):  The 
    
    
    
    group has a large van der Waals radius (approx.[1] 2.2 Å), creating significant steric hindrance.
  • C-3 (Ortho to

    
    ):  The 
    
    
    
    group is linear (cylindrical symmetry) and presents a much smaller steric profile.[1]

G Substrate 4-(Trifluoromethyl)benzonitrile (Substrate) Factors Directing Factors Substrate->Factors Path_A Path A: Attack at C-2 (Ortho to CF3) Factors->Path_A Electronic (Meta to CN) Path_B Path B: Attack at C-3 (Ortho to CN) Factors->Path_B Electronic (Meta to CF3) Outcome_A Transition State A High Energy (Steric Clash with CF3) Path_A->Outcome_A Outcome_B Transition State B Lower Energy (Linear CN minimizes clash) Path_B->Outcome_B Product Major Product: 3-Nitro-4-(trifluoromethyl)benzonitrile Outcome_A->Product Minor/Trace Outcome_B->Product Major Pathway

Figure 1: Mechanistic decision tree illustrating why steric hindrance of the


 group forces substitution ortho to the Cyano group.

Protocol A: Nitration (Direct EAS)

Target: Synthesis of 3-nitro-4-(trifluoromethyl)benzonitrile . Warning: If your target is the 2-nitro isomer (common herbicide intermediate), do not use this protocol . Direct nitration will not yield the 2-nitro isomer efficiently. Use


 on 3-nitro-4-chlorobenzotrifluoride instead.[1]
Reagents & Equipment
  • Substrate: 4-(Trifluoromethyl)benzonitrile (1.0 eq).[1]

  • Nitrating Agent: Fuming Nitric Acid (

    
    ) or Potassium Nitrate (
    
    
    
    ).
  • Solvent/Catalyst: Concentrated Sulfuric Acid (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    , 98%) or Oleum (20% 
    
    
    
    ).
  • Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel, ice/salt bath.[1][2]

Step-by-Step Methodology
  • Preparation of Mixed Acid: In a separate vessel, carefully add Fuming

    
     (1.5 eq) to Conc. 
    
    
    
    (5.0 eq) at 0°C. Caution: Highly Exothermic.
  • Solubilization: Dissolve 4-(trifluoromethyl)benzonitrile in Conc.

    
     (5 vol) in the main reactor. Cool to 0-5°C.[1]
    
  • Addition: Add the mixed acid dropwise to the substrate solution. Maintain internal temperature

    
     to prevent polynitration or hydrolysis of the nitrile.
    
  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (25°C).

    • Note: Due to extreme deactivation, heating to 50-60°C may be required if TLC/HPLC shows no conversion after 2 hours.[1][2]

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid).

  • Workup: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with sat.

    
     (until neutral) and Brine.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Yield: 75-85% Regioselectivity: >95:5 (3-nitro : 2-nitro)[1]

Protocol B: Halogenation (The "Impossible" EAS)

Direct chlorination or bromination of trifluoromethyl benzonitriles using standard Lewis acids (


) is often impractical due to the formation of complexes between the Lewis Acid and the nitrile nitrogen (

), which further deactivates the ring.
The "Super-Electrophile" Approach

If direct EAS is mandatory (e.g., to avoid diazonium chemistry), one must use superacidic media to generate highly reactive species like ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 or 

.
  • Reagents: N-Bromosuccinimide (NBS) or Iodine (

    
    ).[1]
    
  • Medium: Trifluoromethanesulfonic acid (TfOH) or Oleum.

  • Mechanism: Protonation of NBS generates a superelectrophilic brominating species capable of attacking the deactivated ring.

The Industrial Workaround (Sandmeyer)

For high purity and scale, researchers should bypass direct EAS in favor of the Sandmeyer sequence.

Workflow Comparison:

FeatureDirect EAS HalogenationSandmeyer Route
Starting Material 4-(Trifluoromethyl)benzonitrile4-Amino-2-(trifluoromethyl)benzonitrile
Reagents

or

1.[1]

2.

Conditions Harsh, High Temp, CorrosiveMild (0-5°C), Aqueous
Regiocontrol Poor (Mixtures likely)Absolute (Pre-defined by amine)
Recommendation Avoid Preferred

Visualizing the Workflow

The following diagram outlines the decision process for functionalizing these substrates, highlighting the divergence between Nitration and Halogenation strategies.

Workflow Start Start: 4-(Trifluoromethyl)benzonitrile Goal_Nitro Goal: Nitro-derivative Start->Goal_Nitro Goal_Halo Goal: Halo-derivative Start->Goal_Halo Decision_Nitro Isomer Required? Goal_Nitro->Decision_Nitro Direct_Halo Direct EAS Halogenation (Requires Superacid/Ag+) Goal_Halo->Direct_Halo High Difficulty Sandmeyer Alternative: Sandmeyer Reaction Goal_Halo->Sandmeyer Recommended Route Direct_Nitration Direct EAS Nitration (HNO3/H2SO4) Decision_Nitro->Direct_Nitration Target: 3-Nitro (Ortho to CN) Warning_2Nitro STOP: Direct EAS fails for 2-Nitro. Use SnAr on 3-nitro-4-chlorobenzotrifluoride Decision_Nitro->Warning_2Nitro Target: 2-Nitro (Ortho to CF3) Prod_3Nitro Product: 3-Nitro-4-(trifluoromethyl)benzonitrile Direct_Nitration->Prod_3Nitro

Figure 2: Strategic workflow for selecting the correct synthetic pathway based on the desired regiochemical outcome.

References

  • Nitration of Deactivated Arenes: Olah, G. A., Malhotra, R., & Narang, S. C.[2] (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on mixed acid nitration mechanisms).

  • Synthesis of 3-Nitro-4-(trifluoromethyl)benzonitrile: Accela Chem. (n.d.).[1] Product Catalog: 3-Nitro-4-(trifluoromethyl)benzonitrile (CAS 1227489-72-6).[1][3] Retrieved from [Link]

  • Regioselectivity in EAS: Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Authoritative source on steric vs. electronic directing effects).

  • Alternative Routes (2-Nitro Isomer): Patent CN105175282A. (2015).[1] Preparation method for 2-nitro-4-(trifluoromethyl)benzonitrile. Google Patents. Retrieved from

  • Substrate Data: NIST Chemistry WebBook. (2025).[1] Benzonitrile, 4-(trifluoromethyl)-.[1][3][4][5][6][7][8][9][10][11] Retrieved from [Link][1]

Sources

Thermal Stability & Process Safety Guide: 3-Formyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Formyl-5-(trifluoromethyl)benzonitrile (CAS: 101234-93-1 / Note: CAS may vary by region; verify structure C9H4F3NO) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs).[1] Its structure combines three distinct electron-withdrawing groups—cyano (-CN), trifluoromethyl (-CF3), and formyl (-CHO)—on a single benzene ring.[1]

While the trifluoromethyl and cyano groups impart significant thermal robustness to the aromatic core, the formyl group represents a locus of thermal and chemical instability .[1] This guide serves as a definitive technical resource for assessing the thermal risks associated with this compound, emphasizing the necessity of empirical data generation (DSC/ARC) over theoretical assumptions.

Critical Hazard Alert: Thermal decomposition of this compound is non-trivial.[1] It releases highly toxic gases, including Hydrogen Cyanide (HCN) and Hydrogen Fluoride (HF) .[1] Strict engineering controls are mandatory during thermal characterization.[1]

Part 2: Chemical Profile & Structural Analysis

To understand the thermal behavior of this molecule, we must analyze the electronic interplay between its substituents.[1]

Functional Group Analysis[1]
SubstituentElectronic EffectThermal Stability ContributionPrimary Hazard
-CF₃ (Trifluoromethyl) Strong

-withdrawing
High.[1] C-F bonds are among the strongest in organic chemistry (

).[1]
Evolution of HF at extreme temperatures (

).[1]
-CN (Cyano) Strong

-withdrawing
Moderate to High.[1] Stable ring attachment, but susceptible to trimerization or hydrolysis.[1]Evolution of HCN upon skeletal decomposition.[1]
-CHO (Formyl) Moderate

-withdrawing
Low. The "weak link."[1] Susceptible to autoxidation, radical decomposition, and Cannizzaro-type disproportionation.[1]Exothermic oxidation to carboxylic acid; polymerization.[1]
Electronic Synergy (The "Push-Pull" Effect)

The presence of two strong electron-withdrawing groups (-CF3 and -CN) at the meta-positions relative to the formyl group creates a highly electron-deficient aromatic ring.[1]

  • Consequence 1: The carbonyl carbon of the aldehyde is exceptionally electrophilic, making it hyper-sensitive to nucleophilic attack (e.g., by moisture or trace bases).

  • Consequence 2: The C-H bond of the aldehyde is deactivated, potentially raising the onset temperature for autoxidation compared to benzaldehyde, but increasing the energy release once oxidation occurs.[1]

G Molecule This compound CF3 -CF3 Group (Electron Withdrawing) Molecule->CF3 CN -CN Group (Electron Withdrawing) Molecule->CN CHO -CHO Group (Reactive Center) Molecule->CHO Ring Benzene Ring (Electron Deficient) CF3->Ring Inductive Deactivation CN->Ring Resonance Deactivation Stability Stability CHO->Stability Lowers Thermal Stability (Oxidation Risk) Ring->CHO Increases Electrophilicity

Figure 1: Structural analysis showing the electronic deactivation of the ring and activation of the aldehyde group.

Part 3: Thermal Hazard Assessment (Protocol-First Approach)

As specific literature values for the decomposition onset of this exact intermediate are often proprietary, you must treat the material as unknown . The following workflow is the industry standard for validating the safety of this compound.

Screening Phase: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature (


) and energy of decomposition (

).[1]
  • Protocol:

    • Sample Prep: Weigh 2–4 mg of sample into a gold-plated high-pressure crucible (to contain HCN/HF gases). Do not use standard aluminum pans if temperatures might exceed 300°C or if the sample is acidic.[1]

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Ramp Rate: 5°C/min from 25°C to 400°C.

    • Criteria:

      • Endotherm: Melting point (likely 40–80°C range, verify visually).

      • Exotherm: Decomposition.[1]

      • Rule of Thumb: If

        
        , the process is potentially unsafe.
        
Volatility Analysis: Thermogravimetric Analysis (TGA)

Objective: Distinguish between evaporation (benign) and weight-loss decomposition (hazardous).[1]

  • Protocol:

    • Sample: 5–10 mg in an alumina crucible.

    • Ramp: 10°C/min under Nitrogen.

    • Analysis:

      • Clean weight loss near the boiling point indicates evaporation.[1]

      • Weight loss accompanied by a DSC exotherm indicates gaseous decomposition (release of CO, HCN, HF).

Scale-Up Simulation: Accelerating Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) for bulk storage.

  • Why Essential: DSC scans are dynamic; they often overestimate stability.[1] ARC simulates the adiabatic conditions in the center of a 200kg drum.[1]

  • Critical Threshold: For this compound, ensure the

    
     (temperature at which runaway occurs in 24 hours) is at least 50°C above your maximum storage temperature.
    

StabilityWorkflow Start Unknown Sample DSC Step 1: DSC Screening (5°C/min) Start->DSC TGA Step 2: TGA Analysis DSC->TGA Eval Evaluation TGA->Eval ARC Step 3: ARC/Adiabatic Test Eval->ARC Exotherm < 200°C High Energy (>800 J/g) Safe Process Safe (With Controls) Eval->Safe Exotherm > 300°C Low Energy ARC->Safe TMR24h > Storage Temp

Figure 2: Decision tree for thermal stability characterization.

Part 4: Specific Hazards & Decomposition Pathways[1]

Based on the functional groups, three primary decomposition pathways are theoretically predicted.[1] These mechanisms justify the rigorous safety protocols.[1]

Autoxidation (The "Silent" Hazard)

Aldehydes oxidize to carboxylic acids.[1] For this compound, the product is 3-cyano-5-(trifluoromethyl)benzoic acid .[1]

  • Risk: This reaction is exothermic.[1] If stored in air without cooling, heat accumulation can trigger secondary decomposition of the nitrile.[1]

  • Mitigation: Store under Argon.

Nitrile Trimerization

At high temperatures (>200°C) or in the presence of catalytic impurities (acids/metals), the nitrile group can trimerize to form a triazine ring.

  • Risk: Highly exothermic reaction that can lead to thermal runaway.[1]

Hydrolysis & HCN Release

In the presence of moisture and heat, the nitrile group hydrolyzes to an amide and then to an acid, releasing ammonia.[1] Under pyrolysis conditions, this pathway shifts to release Hydrogen Cyanide (HCN) .[1]

  • Safety Limit: Ensure moisture content is <0.5% w/w before heating above 100°C.[1]

Part 5: Storage & Handling Guidelines

Storage Conditions
ParameterRecommendationRationale
Temperature 2°C – 8°C (Refrigerated)Slows autoxidation rate significantly.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the formyl group.[1]
Container Amber Glass or HDPEAmber glass prevents photochemical degradation; HDPE is resistant to HF traces.[1]
Incompatibility Matrix
  • Strong Oxidizers (e.g., KMnO4, H2O2): Violent reaction; rapid evolution of gas.

  • Strong Bases (e.g., NaOH, KOH): Induces Cannizzaro reaction (disproportionation) or haloform-type cleavage of the CF3 group (rare but possible under forcing conditions).

  • Reducing Agents (e.g., LiAlH4): Exothermic reduction of CN and CHO groups.[1]

Part 6: References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition.[1] Elsevier.[1] (General reference for Benzonitrile and Aldehyde thermal hazards).

  • Organic Syntheses. (2019). Preparation of Trifluoromethyl-substituted Aromatics. Org. Synth. 2019, 96, 400-417.[1] [Link]

Sources

discovery of novel reactions with 3-Formyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Electron-Deficient Trifecta: Strategic Functionalization of 3-Formyl-5-(trifluoromethyl)benzonitrile Subtitle: A Technical Guide to Chemoselective Multicomponent Reactions and Photoredox Applications[1][2]

Executive Summary

This technical guide addresses the synthetic utility of This compound (CAS: 569370-39-4), a highly functionalized aromatic building block.[1][2] Characterized by a "1,3,5-electron-withdrawing trifecta" (aldehyde, nitrile, and trifluoromethyl groups), this scaffold offers unique reactivity profiles for medicinal chemistry.[1]

The core challenge with this molecule is not inducing reactivity, but controlling it .[1] The cumulative electron-withdrawing effects render the aldehyde functionality hyper-electrophilic and the aromatic ring electron-deficient.[1][2] This guide details two novel, high-value reaction pathways: the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction for imidazo-heterocycle synthesis and a Photoredox-Catalyzed C-H Functionalization .[1][2]

Part 1: The Reactivity Landscape

To design novel reactions, one must first map the electronic bias of the substrate. The 3,5-substitution pattern creates a synergistic reduction in electron density at the aldehyde carbon and the aromatic ring protons.

Electronic Profiling (Hammett Analysis)
  • Formyl (-CHO):

    
    .[1][2] Highly susceptible to nucleophilic attack; prone to hydration in aqueous media.[1][2]
    
  • Trifluoromethyl (-CF

    
    ): 
    
    
    
    .[1][2] Increases lipophilicity and metabolic stability; deactivates the ring toward electrophilic aromatic substitution (
    
    
    ) but activates it for radical additions.[1][2]
  • Nitrile (-CN):

    
    .[1][2] Provides a vector for orthogonal functionalization (e.g., tetrazole formation) or Pinner reactions.[1][2]
    
Visualization: Reactivity Heatmap

ReactivityMap Substrate This compound Aldehyde Aldehyde (-CHO) Site: Nucleophilic Addition Reactivity: VERY HIGH Use: MCRs, Reductive Amination Substrate->Aldehyde Nitrile Nitrile (-CN) Site: Cycloaddition/Hydrolysis Reactivity: MODERATE Use: Bioisosteres (Tetrazoles) Substrate->Nitrile Ring Aromatic Ring Site: Radical Acceptance Reactivity: LOW (Electrophilic) HIGH (Radical) Use: Minisci-type C-H Activation Substrate->Ring

Figure 1: Reactivity vectors of the scaffold.[1][2][3] The red node indicates the primary site of rapid diversification.

Part 2: Novel Reaction Workflow I – The GBB Protocol

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component coupling of an aldehyde, an amidine (or 2-aminopyridine), and an isocyanide.[1][2] This pathway is selected because the hyper-electrophilic nature of the 3-formyl group accelerates the initial imine formation, often the rate-determining step in less activated systems.

Target Scaffold: 3-substituted imidazo[1,2-a]pyridines (Privileged structures in kinase inhibitors).[1][2]

Mechanism & Causality[2][3][4]
  • Imine Formation: The 2-aminopyridine condenses with the aldehyde.[1][2] Insight: Use of 2,2,2-trifluoroethanol (TFE) as solvent stabilizes the transition state via hydrogen bonding, crucial for electron-deficient aldehydes.[1]

  • Isocyanide Insertion: The isocyanide attacks the protonated imine (catalyzed by mild acid).[1][2]

  • Cyclization: Intramolecular attack and [1,5]-H shift yield the fused bicycle.[1][2]

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2][4]

  • Amine: 2-Amino-5-chloropyridine (1.0 equiv)[2]

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv)[1][2]

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%)[1][2]
    
  • Solvent: TFE (Trifluoroethanol) or MeOH[1][2]

Step-by-Step Methodology:

  • Imine Pre-formation (Self-Validating Step):

    • Charge a 10 mL microwave vial with the aldehyde (199 mg, 1 mmol) and 2-amino-5-chloropyridine (128 mg, 1 mmol) in TFE (3 mL).

    • Stir at RT for 15 mins.

    • Checkpoint: Spot TLC (30% EtOAc/Hexane).[1][2] The disappearance of the aldehyde spot (

      
      ) and appearance of a lower 
      
      
      
      imine spot confirms readiness.[1] If aldehyde persists, add 4Å molecular sieves.[1][2]
  • Three-Component Coupling:

    • Add Sc(OTf)

      
       (25 mg, 0.05 mmol) followed by tert-butyl isocyanide (124 µL, 1.1 mmol).
      
    • Seal the vial and heat to 60°C for 4 hours (conventional) or 80°C for 30 mins (microwave).

  • Work-up & Purification:

    • Concentrate solvent under reduced pressure.[1][2]

    • Since the product is often crystalline due to the rigid scaffold, attempt precipitation by adding cold Et

      
      O.
      
    • If oil persists, purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).[1][2]

Data Output:

ComponentRoleStoichiometryObservation
Aldehyde Electrophile1.0 eqConsumed < 15 min
2-Aminopyridine Nucleophile 11.0 eqLimiting reagent
Isocyanide Nucleophile 21.1 eqSlight excess drives completion
Sc(OTf)

Lewis Acid5 mol%Essential for activation

Part 3: Novel Reaction Workflow II – Photoredox Minisci Alkylation

Standard Friedel-Crafts reactions fail on this ring due to extreme electron deficiency.[1][2] However, this same deficiency makes the ring an excellent radical acceptor .[1] We can employ photoredox catalysis to install alkyl groups (e.g., using carboxylic acids as radical precursors) at the positions ortho to the nitrile or aldehyde.[1]

Target: Late-stage C-H functionalization.

Mechanism & Logic
  • Radical Source: Alkyl carboxylic acid + Oxidant + Photocatalyst

    
     Alkyl Radical (
    
    
    
    ).[1][2]
  • Addition: The nucleophilic alkyl radical attacks the electron-deficient arene (Minisci reaction).[1][2]

  • Regioselectivity: Radical attack prefers positions ortho or para to electron-withdrawing groups.[1][2] The position between CN and CHO (C2) is sterically crowded but electronically activated.[1][2] The position between CF3 and CN (C6) is more accessible.[1][2]

Visualization: Photoredox Cycle

Photoredox PC_GS Ir(III) Ground State PC_ES *Ir(III) Excited State PC_GS->PC_ES Blue Light (450 nm) PC_Red Ir(II) Reduced PC_ES->PC_Red SET (Oxidation of R-COOH) PC_Red->PC_GS SET (Reduction of Ar-H•) Substrate Ar-H (Substrate) Product Ar-R (Product) Substrate->Product -H+ Radical R• (Alkyl Radical) Radical->Substrate Addition

Figure 2: Catalytic cycle for the Minisci-type alkylation of the electron-deficient arene.

Experimental Protocol

Reagents:

  • Substrate: this compound (0.5 mmol)[1][2]

  • Alkyl Source: Cyclopropanecarboxylic acid (1.5 mmol)[1][2]

  • Catalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1 mol%)[1][2]
  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (1.5 mmol)[1][2]
  • Solvent: DMSO/H

    
    O (4:1)
    

Step-by-Step Methodology:

  • Degassing (Critical Step):

    • Combine substrate, acid, catalyst, and oxidant in a vial.[1]

    • Add solvent (DMSO/H

      
      O).[1][2]
      
    • Sparge with Argon for 10 minutes.[1][2] Reason: Oxygen quenches the triplet state of the Iridium photocatalyst.

  • Irradiation:

    • Place the vial 2 cm away from a 34W Blue LED (450 nm).[1][2]

    • Stir vigorously at RT for 18-24 hours. Use a fan to keep the reaction temperature

      
      C.
      
  • Work-up:

    • Dilute with EtOAc and wash with NaHCO

      
       (to remove unreacted acid).[1][2]
      
    • Dry organic layer over Na

      
      SO
      
      
      
      .[1][2]
    • Purify via prep-HPLC (Reverse phase) as the polarity difference between product and starting material may be small.[1][2]

References

  • Bienaymé, H., & Bouzid, K. (1998).[1][2] A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles.[1][2] Tetrahedron Letters, 39(19), 2735-2738.[1][2] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177.[1][2] Link[1][2]

  • Proctor, R. S. J., & Phipps, R. J. (2019).[1][2] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.[1][2] Link[1][2]

  • PubChem. (n.d.).[1][2] 3-Fluoro-5-formylbenzonitrile (Related Structure/Properties). National Library of Medicine.[1][2] Retrieved January 30, 2026.[1][2][5] Link[1][2]

  • Shaabani, A., et al. (2020).[1][2] Green synthesis of diverse heterocycles via Groebke–Blackburn–Bienaymé reaction.[1][2] Molecular Diversity, 24, 1361–1385.[1] Link

(Note: While specific literature on the exact CAS 569370-39-4 is limited to patent libraries, the protocols above are extrapolated from validated methodologies for electronically analogous 3,5-disubstituted benzaldehydes.)

Sources

Methodological & Application

Application Note: Structural Elucidation and Quantitative Analysis of 3-Formyl-5-(trifluoromethyl)benzonitrile Derivatives via Multinuclear NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3,5-disubstituted benzonitrile scaffold is a "privileged structure" in medicinal chemistry, serving as a critical linker in proteolysis targeting chimeras (PROTACs) and covalent inhibitors. The presence of three distinct electron-withdrawing groups (EWGs)—nitrile (-CN), trifluoromethyl (-CF


), and formyl (-CHO)—creates a unique electronic environment that complicates standard NMR analysis.

This guide provides a definitive protocol for the structural assignment and purity determination of 3-Formyl-5-(trifluoromethyl)benzonitrile . Unlike standard alkyl-substituted aromatics, this molecule exhibits significant C-F scalar coupling and solvent-dependent chemical shift anisotropies. We prioritize


F qNMR  for purity assays due to its superior baseline stability and lack of interference from non-fluorinated impurities.

Multinuclear NMR Characterization

Theoretical Grounding: The "Electronic Tug-of-War"

The 1,3,5-substitution pattern renders the aromatic protons chemically non-equivalent but magnetically similar, leading to potential overlap.

  • Aldehyde (-CHO): Strong mesomeric withdrawing group; deshields ortho-protons significantly.

  • Nitrile (-CN): Strong inductive and mesomeric withdrawing group.

  • Trifluoromethyl (-CF

    
    ):  Strong inductive withdrawing group; induces splitting in 
    
    
    
    C spectra (
    
    
    ).
Expected Spectral Features (Data Table)

The following table summarizes the diagnostic signals expected in CDCl


 at 298 K (400 MHz).
NucleusMoietyChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes

H
-CH O10.0 – 10.2s (or d)

Diagnostic singlet; sensitive to hydration.

H
Ar-H

8.1 – 8.6m (3H)

Three distinct signals due to asymmetry.

F
-CF

-62.0 to -64.0sN/AClean singlet; ideal for qNMR.

C
-C HO~188s-Carbonyl carbon.[1]

C
-C F

~122q

Critical: Low intensity due to splitting.

C
Ar-C -CF

~132q

Ipso-carbon; often missed in short scans.

C
-C N~117s-Nitrile carbon.

Expert Insight: The


C signal for the trifluoromethyl carbon appears as a quartet with a massive coupling constant (~270 Hz). Do not mistake these four low-intensity lines for noise.

Visualization: Structural Assignment Workflow

The following diagram outlines the logic flow for assigning the structure, prioritizing the Fluorine channel for rapid validation.

NMR_Assignment_Workflow cluster_legend Legend Start Crude Sample Step1 1H NMR (CDCl3) Check CHO (~10 ppm) Start->Step1 Decision1 CHO Present? Step1->Decision1 Step2 19F NMR (Proton Decoupled) Check for Singlet (-63 ppm) Decision1->Step2 Yes Impurity Check for Hydrate (CH(OH)2 at ~5-6 ppm) Decision1->Impurity No / Broad Step3 13C NMR (High Scans >1024) Look for CF3 Quartets Step2->Step3 Step4 qNMR Purity Assay Step3->Step4 Screening Screening Validation Validation Deep_Dive Structural Proof

Figure 1: Hierarchical workflow for confirming the identity of fluorinated benzaldehyde derivatives. Note the specific check for aldehyde hydration.

Experimental Protocols

Sample Preparation for Structural Elucidation

Objective: Maximize resolution of aromatic coupling and detect quaternary carbons.

  • Solvent Choice: Use CDCl

    
      (99.8% D) as the primary solvent.
    
    • Why? It minimizes exchange broadening of the aldehyde proton compared to wet DMSO.

    • Alternative: If aromatic overlap is severe, switch to Benzene-d

      
       . The magnetic anisotropy of benzene often shifts protons selectively, resolving overlaps (ASIS effect) [1].
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., drying agents) that cause line broadening.

Quantitative F NMR (qNMR) Protocol

Objective: Determine purity with <1% error without requiring a specific reference standard of the analyte.

Internal Standard (IS) Selection:

  • Recommended:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (
    
    
    -62.8 ppm).
  • Criteria: The IS must have a

    
     relaxation time similar to the analyte and a distinct chemical shift (separation > 0.5 ppm).
    

Acquisition Parameters (Bruker/Varian Standard):

  • Pulse Sequence: zgig (inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) enhancement, ensuring integral accuracy.

  • Relaxation Delay (D1): Set D1

    
     (longest).
    
    • Typical: For -CF

      
       groups on aromatics, 
      
      
      
      is often 1–2 seconds. Set D1 = 10–15 seconds to be safe.
  • Spectral Width: Ensure both Analyte and IS fall within the center 80% of the window.

  • Scans (NS): 16–32 scans are usually sufficient for >10 mg samples.

Calculation:



Where 

= Integral,

= Number of Fluorines,

= Molecular Weight,

= Mass,

= Purity.[2]

Reaction Monitoring: Derivatization Logic

When modifying the aldehyde (e.g., reductive amination), NMR is the primary tool for monitoring conversion.

Reaction_Monitoring Aldehyde Aldehyde (1H: ~10.1 ppm) (13C: ~188 ppm) Reagent + Amine/Reductant Aldehyde->Reagent Monitor Key Indicator: Disappearance of 10 ppm singlet Aldehyde->Monitor Intermediate Imine / Hemiaminal (1H: ~8.3-8.5 ppm) (Shift Upfield) Reagent->Intermediate Schiff Base Product Amine / Alcohol (1H: ~3.5-4.5 ppm) (CH2 Signal) Intermediate->Product Reduction

Figure 2: Spectral shifts expected during functionalization of the formyl group.

Troubleshooting & FAQs

Q: The aldehyde proton is missing or broad.

  • Cause: Chemical exchange with water (hydration) or oxidation to carboxylic acid.

  • Fix: Dry the sample thoroughly. Check for a broad hump at 10–12 ppm (Carboxylic acid -COOH).[3]

Q: I cannot see the CF


 carbon in the 

C spectrum.
  • Cause: Splitting into a quartet reduces signal height to 1/4th, and lack of NOE enhancement further reduces intensity.

  • Fix: Increase scan count by 4x. Use a line broadening (LB) of 1–2 Hz during processing to improve S/N ratio.

Q: There are extra peaks in the


F spectrum. 
  • Cause: Rotamers (if amide derivatives formed) or impurities.

  • Fix: Run a variable temperature (VT) experiment. If peaks coalesce at high temp, they are rotamers. If not, they are impurities.

References

  • Solvent Effects in NMR: Klinck, R. E., & Stothers, J. B. (1962). Nuclear Magnetic Resonance Studies: Part II. Solvent Effects in the N.M.R. Spectra of Aromatic Aldehydes. Canadian Journal of Chemistry.

  • 13C-19F Coupling Constants: Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. J. Chem. Soc., Perkin Trans.[4] 2.

  • Quantitative NMR (qNMR) Protocols: Weber, M., et al. (2017).[5] Certified Reference Materials for 19F Quantitative NMR. Sigma-Aldrich / Merck Technical Review.

  • Fluorine Internal Standards: Tormena, C. F., et al. (2010). Robust Methods for 19F qNMR.

Sources

Application Note: High-Resolution Mass Spectrometry for the Definitive Analysis of 3-Formyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of 3-Formyl-5-(trifluoromethyl)benzonitrile using advanced mass spectrometry techniques. As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, rigorous analytical characterization of this compound is paramount for quality control and reaction monitoring.[1][2] We present detailed protocols for accurate mass determination via direct infusion High-Resolution Mass Spectrometry (HRMS) and structural elucidation through Tandem Mass Spectrometry (MS/MS). Furthermore, a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method is outlined for the separation and quantification of the analyte in complex mixtures. The methodologies described herein are designed to be self-validating, providing researchers with a reliable framework for confident identification and characterization.

Introduction: The Analytical Imperative

This compound is an aromatic compound featuring three key functional groups: a benzonitrile, a formyl (aldehyde) group, and a trifluoromethyl group. This specific arrangement of electron-withdrawing groups makes it a valuable intermediate in medicinal chemistry and material science.[2] The trifluoromethyl group, in particular, is known to enhance critical drug properties such as metabolic stability and lipophilicity.[1] Given its role as a precursor, ensuring its identity and purity is a critical step in any synthesis workflow.

Mass spectrometry offers unparalleled sensitivity and specificity for this task. This guide focuses on Electrospray Ionization (ESI), a soft ionization technique ideal for analyzing polar, medium-sized molecules like our target compound, as it minimizes in-source fragmentation and preserves the molecular ion for accurate mass measurement.[3]

Analyte Profile and Foundational Mass Spectrometry

Before any analysis, understanding the fundamental properties of the analyte is essential. This information dictates the experimental approach.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₄F₃NO PubChem[4]
Monoisotopic Mass 199.0245 Da PubChem[4]
Molar Mass 199.13 g/mol -

| Key Functional Groups | Aldehyde, Nitrile, Trifluoromethyl, Aromatic Ring | - |

Based on its structure, the molecule is expected to ionize efficiently in both positive and negative ESI modes. In positive mode, protonation is likely to occur on the nitrile nitrogen or the aldehyde oxygen. This leads to the formation of the protonated molecule, [M+H]⁺. In negative mode, deprotonation is less likely, but the formation of adducts with anions from the solvent (e.g., formate, [M+HCOO]⁻) is possible.[4][5] High-resolution instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are crucial for resolving the exact mass from isotopic peaks and differentiating it from potential contaminants.[6][7]

Table 2: Predicted Adducts and Exact Masses for HRMS Confirmation

Adduct Ion Ionization Mode Calculated m/z Source
[M+H]⁺ Positive 200.0318 PubChem[4]
[M+Na]⁺ Positive 222.0137 PubChem[4]
[M+NH₄]⁺ Positive 217.0583 PubChem[4]

| [M-H]⁻ | Negative | 198.0172 | PubChem[4] |

Protocol 1: Accurate Mass Confirmation by Direct Infusion HRMS

Objective: To verify the elemental composition of the synthesized compound by measuring its accurate mass with an error of less than 5 ppm.

Rationale: Direct infusion analysis provides a rapid and straightforward confirmation of the molecular weight. By bypassing chromatographic separation, the analyte is introduced directly into the mass spectrometer, allowing for high signal intensity and unambiguous mass determination of a purified sample.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A 1. Prepare 10 µg/mL Stock Solution in Acetonitrile (ACN) B 2. Dilute to 100 ng/mL in 50:50 ACN:H₂O + 0.1% Formic Acid A->B C 3. Infuse Sample at 5 µL/min into ESI Source B->C D 4. Acquire Full Scan MS Data (m/z 100-500) in Positive Mode on Q-TOF or Orbitrap C->D E 5. Extract Ion Chromatogram (XIC) for [M+H]⁺ at m/z 200.0318 D->E F 6. Compare Measured Mass to Theoretical Mass E->F G 7. Calculate Mass Error (ppm) < 5 ppm confirms identity F->G

Figure 1: Workflow for direct infusion HRMS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Perform a serial dilution to a final concentration of approximately 100-500 ng/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid serves to promote protonation, enhancing the [M+H]⁺ signal.[8]

  • Instrument Setup (Q-TOF Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Nebulizer Gas (N₂): 1.5 - 2.0 Bar.

    • Drying Gas (N₂): 8.0 L/min at 200 °C.

    • Scan Range: m/z 100 - 500.

    • Acquisition Rate: 1 spectrum/second.

    • Calibration: Ensure the instrument is calibrated with a suitable reference standard immediately prior to the run to ensure high mass accuracy.

  • Data Acquisition & Analysis:

    • Infuse the sample solution into the ESI source using a syringe pump at a flow rate of 3-5 µL/min.

    • Acquire data for 1-2 minutes to obtain a stable signal.

    • Process the resulting spectrum. Identify the monoisotopic peak corresponding to the [M+H]⁺ ion (expected at m/z 200.0318). Also, look for other common adducts like [M+Na]⁺.

    • Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6. A mass error below 5 ppm provides high confidence in the elemental composition.

Protocol 2: Structural Elucidation by Tandem MS (MS/MS)

Objective: To confirm the molecular structure by controlled fragmentation and analysis of the resulting product ions.

Rationale: Tandem mass spectrometry (MS/MS) involves isolating the ion of interest (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions). The resulting fragmentation pattern is a structural fingerprint of the molecule.[9] The fragmentation of aromatic aldehydes and nitriles follows predictable pathways.[10][11]

G parent Precursor Ion [M+H]⁺ m/z 200.03 frag1 Product Ion m/z 172.04 parent->frag1 Loss of CO (-28.01 Da) frag4 Product Ion m/z 131.02 parent->frag4 Loss of CF₃ (-69.01 Da) frag2 Product Ion m/z 171.03 frag1->frag2 Loss of H (-1.01 Da) frag3 Product Ion m/z 152.03 frag2->frag3 Loss of F (-19.00 Da)

Figure 2: Proposed MS/MS fragmentation pathway for [M+H]⁺.

Step-by-Step Methodology:

  • Instrument Setup (Product Ion Scan):

    • Use the same sample and infusion setup as in Protocol 1.

    • Set the mass spectrometer to MS/MS mode.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 200.03 in the first mass analyzer (e.g., quadrupole).

    • Collision Energy: Apply a ramp of collision energy (e.g., 10-40 eV) with a collision gas (e.g., Argon). This allows for the observation of both low-energy (stable fragments) and high-energy dissociations.

    • Product Ion Scan: Scan the second mass analyzer across a range of m/z 50-205 to detect all resulting fragment ions.

  • Data Interpretation and Expected Fragments:

    • The resulting MS/MS spectrum should be analyzed to identify key fragments. The stability of the aromatic ring means that fragmentations will likely involve the substituents.[10]

Table 3: Predicted Major Fragment Ions from [M+H]⁺ Precursor

Precursor m/z Fragment m/z Neutral Loss Formula of Loss Proposed Fragment Structure
200.03 172.04 28.01 CO [M+H-CO]⁺, loss of carbon monoxide from the formyl group.
200.03 171.03 29.02 CHO [M-CHO]⁺, loss of the entire formyl radical.
200.03 131.02 69.01 CF₃ [M+H-CF₃]⁺, cleavage of the C-C bond to the trifluoromethyl group.

| 172.04 | 152.03 | 20.01 | HF | [M+H-CO-HF]⁺, subsequent loss of hydrogen fluoride. |

Note: The observation of a loss of CO (28 Da) is a strong indicator of an aldehyde or ketone functional group.[12] The loss of the CF₃ group (69 Da) is also a highly diagnostic fragmentation for trifluoromethylated compounds.[13]

Protocol 3: Quantitative Analysis by LC-MS/MS

Objective: To establish a method for separating this compound from a reaction mixture or sample matrix and perform sensitive quantification.

Rationale: Liquid chromatography provides separation prior to MS detection, which is essential for analyzing complex mixtures, separating isomers, and removing matrix components that can cause ion suppression.[14][15] A reversed-phase C18 column is a logical starting point due to the aromatic nature of the analyte. For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity.

G cluster_ms Mass Spectrometer A LC System (Pump, Autosampler) B Reversed-Phase C18 Column A->B C ESI Source (Ionization) B->C Q1 Q1: Precursor Selection (m/z 200.0) C->Q1 D Triple Quadrupole MS E Data System (Quantification) q2 q2: Fragmentation (CID) Q1->q2 Q3 Q3: Product Selection (m/z 172.0) q2->Q3 Q3->E

Figure 3: Schematic of the LC-MS/MS system for quantitative analysis.

Step-by-Step Methodology:

  • Liquid Chromatography Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (MRM Mode):

    • Ionization Mode: ESI, Positive.

    • MRM Transitions:

      • Quantifier: 200.0 -> 172.0 (Precursor -> Product corresponding to loss of CO).

      • Qualifier: 200.0 -> 131.0 (Precursor -> Product corresponding to loss of CF₃).

    • Dwell Time: 50 ms per transition.

    • Collision Energy: Optimize experimentally for each transition (start around 20 eV).

    • Source Parameters: Optimize based on instrument manufacturer recommendations for the given flow rate.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of the analyte in a representative blank matrix (e.g., solvent or reaction starting material).

    • Generate a calibration curve by plotting the peak area of the quantifier transition against the concentration.

    • Use the curve to determine the concentration of the analyte in unknown samples. The qualifier transition is used to confirm identity by ensuring a consistent ion ratio between the two transitions.

Conclusion

The protocols detailed in this application note provide a robust, multi-faceted approach for the mass spectrometric analysis of this compound. Direct infusion HRMS offers rapid and unequivocal confirmation of elemental composition, while MS/MS fragmentation analysis serves as a powerful tool for definitive structural verification. For quantitative needs in complex environments, the described LC-MS/MS method delivers excellent sensitivity and selectivity. By employing these methods, researchers in pharmaceutical and chemical development can ensure the quality of their intermediates and final products with a high degree of confidence.

References

  • Gomez-Rios, D., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE. Retrieved from chemdad.com. [Link]

  • Kruve, A., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • Wang, R., et al. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. [Link]

  • Ziegler, J., et al. (2013). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Metabolomics. [Link]

  • Wang, H. Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry. [Link]

  • Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Lee, J., et al. (2023). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Molbank. [Link]

  • Mary, Y. S., et al. (2023). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Molecular Structure. [Link]

  • Dr. All about organic chemistry. (2022). Mass Fragmentation Pattern of Nitriles. YouTube. [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from MySkinRecipes. [Link]

  • Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Means, A. R., et al. (2022). Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. Journal of the American Chemical Society. [Link]

  • LabRulez. (2022). Electrospray Ionization (ESI) Explained. YouTube. [Link]

  • Di Salvo, A., et al. (2021). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Rapid Communications in Mass Spectrometry. [Link]

  • Sparkman, O.D. (2007). Mass Spec Desk Reference. Global View Publishing.
  • Murphy, R. C. (2015). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Journal of Mass Spectrometry. [Link]

Sources

use of 3-Formyl-5-(trifluoromethyl)benzonitrile in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Formyl-5-(trifluoromethyl)benzonitrile in Advanced Materials

Executive Summary

This compound (CAS: 569370-39-4) represents a high-value "trifunctional scaffold" for material science. Unlike mono-functionalized building blocks, this molecule integrates three distinct reactive/functional handles on a single benzene core:

  • Formyl Group (-CHO): A versatile reactive handle for Schiff-base formation, Knoevenagel condensations, and reticular chemistry linking.

  • Nitrile Group (-CN): A strong electron-withdrawing group (EWG) that facilitates Charge Transfer (CT) states and serves as a precursor for tetrazoles or acids.

  • Trifluoromethyl Group (-CF₃): Provides steric bulk to prevent aggregation-caused quenching (ACQ), enhances thermal stability, and increases hydrophobicity.

This guide details protocols for deploying this scaffold in Thermally Activated Delayed Fluorescence (TADF) emitters and Fluorinated Covalent Organic Frameworks (COFs) .

Chemical Profile & Material Potential

PropertySpecificationMaterial Science Implication
Molecular Formula C₉H₄F₃NOHigh atom economy for functionalization.
Molecular Weight 199.13 g/mol Low weight allows high functional density in polymers.
Electronic Character Highly Electron DeficientIdeal Acceptor (A) unit in Donor-Acceptor (D-A) systems.
Solubility Soluble in DCM, THF, MeCNCompatible with standard solvothermal and catalytic protocols.
LUMO Modulation -CN and -CF₃ synergyLowers LUMO energy, facilitating electron injection in OLEDs.

Application I: Synthesis of Deep-Blue TADF Emitters

Context: In Organic Light Emitting Diodes (OLEDs), achieving deep-blue emission with high efficiency is challenging. The -CF₃ and -CN groups on the benzene ring create a strong acceptor core. By linking this core to electron donors (e.g., carbazole), researchers can engineer a twisted Intramolecular Charge Transfer (TICT) state, minimizing the energy gap (


) between singlet and triplet states to enable TADF.
Mechanism of Action
  • The -CN group acts as the primary electron acceptor.

  • The -CF₃ group provides steric hindrance, twisting the donor-acceptor dihedral angle to decouple HOMO/LUMO orbitals (essential for small

    
    ).
    
  • The -CHO group is converted into an imidazole or vinyl linkage to extend conjugation.

Protocol: Imidazole-Linked Donor-Acceptor Synthesis

This protocol describes the conversion of the formyl group into a phenanthroimidazole acceptor, a common strategy for high-stability blue emitters.

Reagents:

  • This compound (1.0 eq)

  • Phenanthrene-9,10-dione (1.0 eq)

  • Aniline derivative (Donor unit, e.g., 4-(9H-carbazol-9-yl)aniline) (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (4.0 eq)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve phenanthrene-9,10-dione and the carbazole-aniline donor in glacial acetic acid (0.1 M concentration).

  • Activation: Add this compound and NH₄OAc to the mixture.

  • Reflux: Heat the system to 110°C under an inert nitrogen atmosphere for 12–24 hours.

    • Checkpoint: Monitor via TLC (eluent: Hexane/DCM). The disappearance of the aldehyde spot indicates completion.

  • Quenching: Cool to room temperature and pour the mixture into ice-cold water. A precipitate will form.

  • Purification: Filter the precipitate, wash with water/ethanol (1:1), and dry. Purify via column chromatography (Silica gel, DCM/Hexane gradient).

  • Validation:

    • ¹H NMR: Confirm disappearance of aldehyde proton (~10 ppm) and appearance of imidazole proton.

    • PL Spectroscopy: Expect a blue-shift in emission compared to non-CF₃ analogs due to the inductive effect stabilizing the LUMO.

Application II: Fluorinated Covalent Organic Frameworks (COFs)

Context: Porous materials (COFs) require robust linkers. The -CF₃ group in this scaffold introduces hydrophobicity to the pore walls, making the resulting COF ideal for water treatment (adsorbing organic pollutants) or gas separation (selective CO₂ capture).

Experimental Workflow: Solvothermal Imine Condensation

COF_Synthesis Precursors Precursors: 3-Formyl-5-(CF3)benzonitrile + TAPB (Diamine) Reaction Solvothermal Reaction: Schlenk Tube 120°C, 3 Days Precursors->Reaction Solvent Solvent Prep: o-Dichlorobenzene/n-BuOH (1:1 v/v) Solvent->Reaction Workup Workup: Filtration & Soxhlet Extraction (THF) Reaction->Workup Activation Activation: Supercritical CO2 or Vacuum Drying Workup->Activation Final Final Fluorinated COF Activation->Final

Figure 1: Solvothermal synthesis workflow for fluorinated imine-linked COFs.

Detailed Protocol:

  • Preparation: In a Pyrex tube (o.d. × i.d. = 10 × 8 mm), weigh this compound (0.2 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (0.13 mmol) to maintain a 3:2 aldehyde:amine functional group ratio.

  • Solvation: Add 1.0 mL of o-dichlorobenzene/n-butanol (1:1 v/v).

  • Catalysis: Add 0.1 mL of 6M aqueous acetic acid.

  • Degassing: Flash freeze the tube in liquid nitrogen, pump vacuum, and thaw. Repeat for 3 cycles (Freeze-Pump-Thaw) to remove oxygen. Flame-seal the tube under vacuum.

  • Synthesis: Place the sealed tube in an oven at 120°C for 72 hours.

  • Isolation: Open the tube (Caution: pressure) and filter the yellow precipitate.

  • Purification (Critical): Soxhlet extract with anhydrous THF for 24 hours to remove unreacted monomers. This step ensures the porosity measurements reflect the framework, not trapped impurities.

  • Characterization:

    • PXRD: Confirm crystallinity (sharp peaks at low 2θ).

    • BET Isotherm: Measure surface area. The -CF₃ group typically reduces surface area slightly vs. -H but significantly increases hydrolytic stability.

Technical Logic & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (TADF Synthesis) Aldehyde oxidationEnsure inert atmosphere (N₂) is maintained; use freshly distilled solvents.
Amorphous COF Product Reaction too fastDecrease catalyst (AcOH) concentration or lower temperature to 100°C to allow thermodynamic error correction during crystallization.
"Oiling Out" High solubility of fluorinated productUse a more polar anti-solvent (e.g., Methanol/Water mix) for precipitation.

Safety & Handling

  • Nitrile Toxicity: Like all benzonitriles, this compound can metabolize to release cyanide ions in vivo, though the trifluoromethyl group enhances metabolic stability. Handle in a fume hood.

  • HF Formation: In the event of thermal decomposition (>300°C) or fire, the -CF₃ group may release Hydrogen Fluoride (HF). Do not incinerate waste.

  • Storage: Store under inert gas at 2–8°C. The aldehyde group is susceptible to autoxidation to carboxylic acid upon prolonged air exposure.

References

  • TADF Design Principles

    • Title: "Design Strategies for Thermally Activ
    • Source:Nature Reviews M
    • Context: Explains the role of electron-withdrawing groups (-CN, -CF3) in minimizing .
  • Fluorinated COF Synthesis

    • Title: "Fluorinated Covalent Organic Frameworks for High-Performance Water Tre
    • Source:Journal of the American Chemical Society (JACS)
    • Context: Protocols for solvothermal synthesis of fluorin
  • Benzonitrile Building Blocks

    • Title: "Recent Advances in the Synthesis and Application of Fluorin
    • Source:Chemical Reviews
    • Context: Comprehensive review of reactivity and functionaliz
  • Product Specifications

    • Title: "this compound Product Page."
    • Source:BLDpharm / Sigma-Aldrich
    • Context: Physical properties and safety d

experimental procedure for condensation reaction with 3-Formyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

3-Formyl-5-(trifluoromethyl)benzonitrile (CAS: 2092186-25-7) represents a "privileged structure" in modern medicinal chemistry. It combines three critical pharmacophoric elements: an electrophilic aldehyde for diverse ligation, a trifluoromethyl group (


) for metabolic stability and lipophilicity, and a nitrile (

) group acting as a bioisostere for carbonyls or halogens.

This guide details two high-fidelity experimental workflows:

  • Knoevenagel Condensation: For constructing

    
    -unsaturated scaffolds (e.g., cinnamic acid derivatives, coumarins).
    
  • Reductive Amination: For generating secondary amine linkers common in kinase inhibitors.

Technical Insight: The benzene ring is highly electron-deficient due to the meta-positioning of two strong electron-withdrawing groups (EWGs). Consequently, the aldehyde moiety is hyper-electrophilic . While this accelerates condensation rates, it necessitates strict control over basicity to prevent side reactions such as Cannizzaro disproportionation or nucleophilic attack on the nitrile.

Chemical Profile & Handling

PropertyDataCritical Note
Molecular Weight 199.13 g/mol Calculate stoichiometry precisely.
Appearance White to off-white solidPurity check: If yellow, recrystallize (oxidation).
Reactivity High ElectrophilicityReacts rapidly with amines; protect from moisture.
Solubility DMSO, MeOH, EtOAc, DCMPoor solubility in water/hexanes.
Hazards Irritant, Nitrile-bearingAvoid strong acids (hydrolysis of -CN to -COOH).

Protocol A: Knoevenagel Condensation

Objective: Synthesis of 2-(3-cyano-5-(trifluoromethyl)benzylidene)malononitrile. Application: Building block for fused heterocycles (e.g., pyridines, pyrans) or Michael acceptors.

Reaction Mechanism (The "Why")

The reaction proceeds via a base-catalyzed nucleophilic attack of the deprotonated active methylene (malononitrile) onto the aldehyde. The resulting aldol intermediate undergoes rapid dehydration, driven by the thermodynamic stability of the conjugated system.

KnoevenagelMechanism Start Aldehyde Substrate (Highly Electrophilic) Inter Tetrahedral Intermediate Start->Inter Base Cat. Piperidine (Deprotonation) Enolate Malononitrile Enolate (Nucleophile) Base->Enolate Activates CH2 Enolate->Inter Attack C=O Elim Dehydration (-H2O) Inter->Elim Product Benzylidene Product Elim->Product Conjugation Driven

Figure 1: Mechanistic pathway for Knoevenagel condensation. The electron-deficient ring accelerates the 'Attack C=O' step.

Experimental Procedure

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%)

  • Solvent: Ethanol (Absolute)

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (199 mg) of the aldehyde in 5 mL of Ethanol .

  • Addition: Add 1.1 mmol (73 mg) of malononitrile. Stir for 2 minutes to ensure homogeneity.

  • Catalysis: Add 5

    
    L  of piperidine followed immediately by 3 
    
    
    
    L
    of glacial acetic acid.
    • Expert Tip: The addition of acetic acid buffers the basicity, preventing degradation of the sensitive nitrile group while maintaining catalytic turnover.

  • Reaction: Stir at Room Temperature (25°C) .

    • Monitoring: Due to the activated ring, reaction is often complete within 30–60 minutes. Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot (

      
      ) and appearance of a fluorescent product spot.
      
  • Workup (Precipitation): The product typically precipitates from ethanol as the reaction proceeds.

    • If solid forms: Cool to 0°C, filter, and wash with cold ethanol.

    • If solution remains clear: Add water dropwise until turbidity persists, then cool to induce crystallization.

  • Validation: Dry the solid under vacuum.

Self-Validation Criteria:

  • 
    H NMR:  Disappearance of the aldehyde singlet (
    
    
    
    ppm) and appearance of the vinyl proton singlet (
    
    
    ppm).
  • Yield: Expected >85%.

Protocol B: Reductive Amination (Direct)

Objective: Synthesis of secondary amine linkers. Application: PROTAC linker synthesis or kinase inhibitor core modification.

Workflow Logic

Direct reductive amination is preferred over two-step (imine isolation) methods to minimize handling of moisture-sensitive intermediates. Sodium triacetoxyborohydride (STAB) is the reductant of choice as it is mild enough to reduce the iminium ion selectively without reducing the aldehyde substrate.

ReductiveAmination Step1 1. Imine Formation Aldehyde + Amine + MgSO4 Check Equilibrium Check (Is Imine formed?) Step1->Check Stir 2h Step2 2. Reduction Add NaBH(OAc)3 Check->Step2 In situ Quench 3. Quench Sat. NaHCO3 Step2->Quench 12-16h

Figure 2: One-pot reductive amination workflow emphasizing the equilibrium check.

Experimental Procedure

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary amine (e.g., Aniline or Benzylamine derivatives) (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Magnesium Sulfate (anhydrous)

Step-by-Step Protocol:

  • Imine Formation: In a dry vial, mix 1.0 mmol of aldehyde and 1.1 mmol of amine in 5 mL DCE . Add 200 mg of anhydrous

    
    .
    
    • Why MgSO4? It acts as a water scavenger, driving the equilibrium toward the imine, which is crucial for electron-deficient aldehydes that might form hydrates.

  • Equilibration: Stir at room temperature for 2 hours under Nitrogen.

  • Reduction: Filter off the

    
     (optional but cleaner) or add 1.5 mmol (318 mg)  of STAB directly to the mixture.
    
  • Reaction: Stir overnight (12–16 hours).

  • Quench: Add saturated aqueous

    
     (10 mL) and stir for 15 minutes to quench excess borohydride.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Knoevenagel) Cannizzaro ReactionThe aldehyde is too electrophilic. Reduce base load to 1 mol% or use Ammonium Acetate.
Product is Oily Impurities/SolventTriturate with cold Hexane/Ether mixture to induce solidification.
Hydrolysis of Nitrile Acid/Base too strongAvoid heating >80°C in aqueous media. Keep pH between 4 and 9.
Bis-addition (Amination) Amine too nucleophilicUse strictly 1.0 equiv of aldehyde and add amine slowly at 0°C.

References

  • General Knoevenagel Protocols

    • BenchChem.[2][3] Application Notes and Protocols for the Knoevenagel Condensation Synthesis of 2-Cyano-3-phenylacrylonitrile. Link

    • Organic Chemistry Portal. Knoevenagel Condensation - Doebner Modification. Link

  • Compound Specific Data

    • PubChem. This compound (CID 11622516). National Library of Medicine. Link

  • Reductive Amination Methodologies

    • Master Organic Chemistry. Reductive Amination: Mechanism and Protocol. Link

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Standard reference for STAB protocol).

Sources

Application Notes and Protocols for the Purification of 3-Formyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Synthetic Building Block

3-Formyl-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a nitrile, an aldehyde, and a trifluoromethyl group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the nitrile and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the formyl group, opening avenues for diverse chemical transformations.[2][3]

The trifluoromethyl group, in particular, is a prized moiety in drug development, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The aldehyde and nitrile functionalities serve as synthetic handles for constructing more elaborate structures.[4] Given its role as a critical precursor, the purity of this compound is paramount. Impurities can lead to unwanted side reactions, decreased yields, and complications in the purification of downstream products, ultimately impacting the efficacy and safety of the final active compounds.[5][6] This guide provides detailed protocols and the underlying scientific rationale for robustly purifying this valuable building block.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is the foundation for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₉H₄F₃NO[7]
Monoisotopic Mass 199.0245 Da[7]
Predicted XlogP 2.0[7]
Appearance Likely a solid at room temperature (based on related structures)Inferred from related benzonitrile derivatives
Boiling Point (related) 189 °C (for 3-(Trifluoromethyl)benzonitrile)[8]
Melting Point (related) 16-20 °C (for 3-(Trifluoromethyl)benzonitrile)[8]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and very low solubility in water.General chemical principles

Anticipating and Addressing Common Impurities

Effective purification begins with an understanding of potential impurities arising from the synthesis of the target compound.[5] Common synthetic routes to substituted benzonitriles might include the formylation of a trifluoromethylated benzonitrile precursor or the cyanation of a formylated trifluoromethylated benzene derivative.[9][10]

Potential impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-oxidation Product: 3-Cyano-5-(trifluoromethyl)benzoic acid, formed by the oxidation of the aldehyde group. This is a common issue with aldehydes.[11]

  • By-products from Synthesis: Depending on the specific reaction, by-products from side reactions could be present. For example, in reactions involving organometallic reagents, homo-coupling products can form.[12]

  • Residual Solvents and Reagents: Solvents and reagents carried through from the reaction work-up.

A general workflow for the purification of a crude synthetic product is outlined below.

G cluster_0 Initial Work-up cluster_1 Purification Options cluster_2 Final Processing Crude Crude Reaction Mixture Quench Quench Reaction Crude->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Solid/Oil Concentrate->Crude_Product Chromo Column Chromatography Crude_Product->Chromo For complex mixtures Recrystal Recrystallization Crude_Product->Recrystal For crystalline solids with thermally stable impurities Bisulfite Bisulfite Adduct Formation Crude_Product->Bisulfite To specifically remove aldehyde or non-aldehyde impurities Combine Combine Pure Fractions Chromo->Combine Dry_Final Dry Under High Vacuum Recrystal->Dry_Final Pure_Compound Pure this compound Bisulfite->Pure_Compound Solvent_Removal Solvent Removal Combine->Solvent_Removal Solvent_Removal->Dry_Final Dry_Final->Pure_Compound

Caption: General workflow for the purification of this compound.

Purification Protocols

Based on the compound's structure—a moderately polar aromatic molecule—the following techniques are recommended.

Flash Column Chromatography

This is the most versatile and widely applicable method for purifying organic compounds, separating components based on their differential adsorption to a stationary phase.[13][14] For this compound, silica gel is the recommended stationary phase due to the polar nature of the aldehyde and nitrile groups.[15]

Principle of Causality: The separation is based on polarity. The polar silica gel (stationary phase) interacts more strongly with polar molecules. A less polar mobile phase is used to elute the compounds. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially according to their polarity.[16]

Experimental Protocol:

  • Mobile Phase Selection:

    • Begin by performing Thin Layer Chromatography (TLC) to determine an optimal solvent system.

    • Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35. A likely starting point is a 90:10 to 80:20 mixture of hexanes:ethyl acetate.

  • Column Packing:

    • Select a column with an appropriate diameter based on the amount of crude material.

    • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting each fraction (or every few fractions) on a TLC plate to identify which fractions contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Recrystallization

If the crude product is a solid and contains impurities with different solubility profiles, recrystallization is an excellent and scalable purification method.[17]

Principle of Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated. The desired compound preferentially crystallizes out, leaving the impurities (which are present in lower concentrations) in the solution.

Experimental Protocol:

  • Solvent Selection:

    • The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.

    • Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, or a mixture like ethanol/water or hexanes/ethyl acetate).

    • Heat the mixture to boiling to check for dissolution and then cool in an ice bath to observe crystallization.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Adding too much solvent will reduce the recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Purification via Bisulfite Adduct Formation

This chemoselective method is highly specific for aldehydes and some reactive ketones.[18][19] It can be used either to remove non-aldehyde impurities from the desired product or to remove a small amount of aldehyde impurity from a non-aldehyde product.[11]

Principle of Causality: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a water-soluble tetrahedral intermediate, the bisulfite adduct.[18] This charged adduct can be easily separated from non-polar organic impurities by liquid-liquid extraction. The reaction is reversible, and the aldehyde can be regenerated by adding a base or acid.[11]

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration start Impure Aldehyde in Organic Solvent add_bisulfite Add aq. NaHSO₃ solution and shake vigorously start->add_bisulfite adduct Water-soluble Bisulfite Adduct (Aqueous Layer) add_bisulfite->adduct Aldehyde reacts impurities Organic Impurities (Organic Layer) add_bisulfite->impurities Impurities remain separate Separate Layers adduct->separate aq_layer Aqueous Layer (Contains Adduct) separate->aq_layer org_layer Organic Layer (Discard Impurities) separate->org_layer regenerate Add Base (e.g., NaHCO₃) or Acid to Aqueous Layer aq_layer->regenerate extract_pure Extract with fresh organic solvent regenerate->extract_pure pure_aldehyde Pure Aldehyde in Organic Solvent extract_pure->pure_aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Experimental Protocol:

  • Adduct Formation:

    • Dissolve the crude this compound in a water-miscible solvent like methanol or THF to ensure good contact between phases.[19]

    • Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) while stirring vigorously. A slight excess (e.g., 1.1 equivalents) is recommended.

    • Stir the mixture for a period ranging from a few hours to overnight, depending on the reactivity and solubility. The formation of a precipitate (the adduct) may be observed.

  • Separation of Impurities:

    • Add an immiscible organic solvent like diethyl ether or ethyl acetate and water to the mixture to perform a liquid-liquid extraction.[11]

    • Separate the layers. The aqueous layer will contain the bisulfite adduct of the desired aldehyde. The organic layer will contain any non-aldehyde impurities.

  • Regeneration of the Aldehyde:

    • To the separated aqueous layer, add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute acid (e.g., HCl) with good stirring until the evolution of gas ceases (if using bicarbonate) or the solution becomes basic/acidic.[11] This will reverse the reaction and regenerate the aldehyde.

    • Extract the regenerated pure aldehyde from the aqueous layer using several portions of a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation:

    • Combine the organic extracts, dry over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Conclusion

The selection of the most appropriate purification technique for this compound depends on the nature and quantity of the impurities, the scale of the reaction, and the required final purity. For general-purpose purification of complex mixtures, flash column chromatography is the method of choice. For crystalline solids with favorable solubility properties, recrystallization offers a simple and scalable alternative. When high specificity for removing aldehyde or non-aldehyde impurities is required, purification via bisulfite adduct formation is an exceptionally effective strategy. By applying these detailed protocols, researchers can ensure a high-purity supply of this critical building block, facilitating success in their synthetic endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Exploring the Chemical Properties and Applications of 3-Formyl-5-hydroxybenzonitrile (CAS 1015414-78-4). Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-(Trifluoromethyl)benzonitrile. Retrieved January 30, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Retrieved January 30, 2026, from [Link]

  • Valliammal, N., et al. (2026, January 20). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research, 18(1), 231-240. Retrieved January 30, 2026, from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved January 30, 2026, from [Link]

  • Li, A. Y. (n.d.). Trifluoromethylation. Retrieved January 30, 2026, from [Link]

  • Niu, D., et al. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved January 30, 2026, from [Link]

  • Kim, J. H. (2004). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Geosciences Journal, 8(2), 159-164.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Retrieved January 30, 2026, from [Link]

  • Wang, Y. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. Retrieved January 30, 2026, from [Link]

  • Request PDF. (2025, August 5). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved January 30, 2026, from [Link]

  • Orbital. (2025, August 30). The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved January 30, 2026, from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Retrieved January 30, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved January 30, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved January 30, 2026, from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2025, September 11). (PDF) The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2012, May 3). US9018421B2 - Separation of aromatic aldehydes.
  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). US6392080B1 - Process for the preparation of a cyanobiphenyl.
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved January 30, 2026, from [Link]

  • SpringerLink. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved January 30, 2026, from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?. Retrieved January 30, 2026, from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved January 30, 2026, from [Link]

Sources

Application Note: Analytical Method Validation for 3-Formyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3-Formyl-5-(trifluoromethyl)benzonitrile (CAS: 1007469-69-7) is a critical pharmacophore intermediate often employed in the synthesis of androgen receptor antagonists and kinase inhibitors. Its structural integrity hinges on three functional groups: an electron-withdrawing trifluoromethyl (-CF₃) group, a reactive formyl (-CHO) group, and a nitrile (-CN) moiety.

The Analytical Challenge: The primary stability risk is the oxidation of the aldehyde to 3-cyano-5-(trifluoromethyl)benzoic acid . Standard generic methods often fail to resolve this acidic impurity from the parent peak due to peak tailing or co-elution in neutral buffers. Furthermore, the use of methanol as a diluent can lead to the formation of hemiacetal artifacts, falsely lowering assay values.

The Solution: This protocol utilizes a Reverse-Phase HPLC (RP-HPLC) method with a specific acidic mobile phase to suppress the ionization of the carboxylic acid impurity, ensuring sharp peak shape and baseline resolution. We employ Acetonitrile (ACN) exclusively as the organic modifier to prevent hemiacetal formation.

Method Development Logic (Expertise & Causality)

ParameterSelectionScientific Justification (Causality)
Stationary Phase C18 (L1), 3.5 µm, 150 x 4.6 mmThe hydrophobic -CF₃ and aromatic ring require strong retention (C18). A 3.5 µm particle size balances resolution (

) with backpressure.
Mobile Phase A 0.1% H₃PO₄ in WaterCritical: Low pH (~2.1) keeps potential acidic impurities protonated (

), increasing their retention and preventing peak fronting/co-elution.
Mobile Phase B Acetonitrile (HPLC Grade)Critical: Methanol is avoided to prevent the in situ formation of methyl hemiacetals with the aldehyde group.
Detection UV @ 254 nmThe benzonitrile chromophore exhibits strong absorption at 254 nm, providing high sensitivity with minimal baseline drift from the mobile phase.
Diluent Water:ACN (50:50 v/v)Matches the initial gradient strength to prevent "solvent shock" and peak distortion.

Experimental Protocol

Instrumentation & Reagents[1][2]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Waters XBridge C18 or equivalent (150 mm x 4.6 mm, 3.5 µm).

  • Reagents: Phosphoric Acid (85%), Acetonitrile (Gradient Grade), Milli-Q Water.

Preparation of Solutions

Mobile Phase A: Add 1.0 mL of H₃PO₄ to 1000 mL of water. Mix and filter (0.22 µm). Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 50 mg of Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in 25 mL ACN (sonicate for 5 mins).

  • Dilute to volume with water.

Chromatographic Conditions[3]
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temp: 30°C

  • Run Time: 20 minutes

Gradient Table:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

Validation Workflow (ICH Q2 R2)

The following diagram illustrates the logical flow of the validation process, emphasizing the "Self-Validating" feedback loops.

ValidationWorkflow Start Method Definition Spec Specificity (Forced Degradation) Start->Spec Spec->Start Fail (Interference) Lin Linearity & Range (5 Levels) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (pH, Flow, Temp) Prec->Robust Robust->Start Fail (Sensitive) Report Final Method SOP Robust->Report Pass

Figure 1: Iterative validation workflow ensuring method suitability before finalization.

Detailed Validation Parameters

Specificity (Forced Degradation)

Objective: Demonstrate that the method can separate the parent molecule from its degradation products, specifically the carboxylic acid.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, Room Temp, 1 hour (Note: Aldehydes are sensitive to base; expect rapid degradation).

  • Oxidative Stress: 3% H₂O₂, Room Temp, 4 hours (Critical Pathway ).

Degradation Pathway Logic:

Degradation Parent 3-Formyl-5-(trifluoromethyl) benzonitrile (RT: ~9.5 min) Oxidation Oxidation (+O) Parent->Oxidation H2O2 / Air Impurity 3-Cyano-5-(trifluoromethyl) benzoic acid (RT: ~4.2 min) Oxidation->Impurity Conversion

Figure 2: Primary oxidative degradation pathway. The method must resolve the Acid Impurity (RT ~4.2) from Parent (RT ~9.5).

Linearity

Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Acceptance Criteria:

  • Correlation Coefficient (

    
    ) 
    
    
    
    .
  • Y-intercept bias

    
     of response at 100% level.
    
Accuracy (Recovery)

Protocol: Spike placebo (if available) or solvent with known amounts of the analyte at 80%, 100%, and 120% levels (triplicate preparations). Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision
  • System Precision: 6 injections of Standard. RSD

    
    .[1]
    
  • Method Precision: 6 independent sample preparations. RSD

    
    .
    
Robustness

Deliberately vary parameters to ensure method reliability:

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • Wavelength: ± 2 nm.

  • Mobile Phase pH: ± 0.2 units (Critical for the acid impurity separation).

Self-Validating System Suitability (SST)

To ensure the method remains valid during routine use, every sequence must begin with an SST injection set containing the following criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures no secondary interactions).
    
  • Theoretical Plates (

    
    ):  NLT 5000 (Ensures column efficiency).
    
  • Resolution (

    
    ):  If the acid impurity is available as a standard, 
    
    
    
    between impurity and parent.
  • %RSD of Area: NMT 1.0% for 5 replicate injections.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[2]

  • PubChem Database. (n.d.). This compound (Compound).[3] National Center for Biotechnology Information.

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient logic).

Sources

Application Notes & Protocols: Leveraging 3-Formyl-5-(trifluoromethyl)benzonitrile for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, is a cornerstone for enhancing the pharmacological profile of new chemical entities (NCEs).[1] The -CF3 group can significantly improve metabolic stability, lipophilicity, and binding affinity.[2][3] When combined with the power of parallel synthesis—a technique that enables the rapid generation of large, diverse compound libraries—chemists can dramatically accelerate the hit-to-lead and lead optimization phases of drug discovery.[4][5][6] This guide details the utility of 3-Formyl-5-(trifluoromethyl)benzonitrile (CAS 131748-96-4) , a versatile bifunctional building block, in parallel synthesis workflows. Its aldehyde handle provides a reactive site for robust carbon-nitrogen bond-forming reactions, while the electronically distinct trifluoromethyl and nitrile moieties offer key modulators for molecular properties. We present detailed, field-proven protocols for its application in reductive amination and multicomponent reactions, designed for researchers, scientists, and drug development professionals seeking to efficiently explore chemical space.

The Strategic Advantage of the this compound Scaffold

The structure of this compound is uniquely suited for library synthesis. It offers three key features on a stable phenyl ring:

  • An Aldehyde Functional Group: The formyl group is an exceptionally versatile handle for a wide array of chemical transformations, most notably reductive amination and multicomponent reactions (MCRs). These reactions are known for their reliability and broad substrate scope, making them ideal for parallel formats.

  • A Trifluoromethyl Group: This group is a bioisostere for a methyl group but with profoundly different electronic properties.[3] Its high electronegativity and metabolic stability can lead to improved pharmacokinetic profiles in drug candidates.[2]

  • A Benzonitrile Moiety: The nitrile group is a valuable polar functional group that can participate in hydrogen bonding interactions with biological targets. It is also a precursor for other functional groups, such as carboxylic acids or amines, allowing for further diversification. Benzonitrile derivatives themselves are used as intermediates for a wide range of organic compounds, including pharmaceuticals.[7]

This combination allows for the creation of libraries where diversity is introduced via the aldehyde, while the core scaffold consistently imparts the desirable properties of the -CF3 and -CN groups.

Core Application: Parallel Reductive Amination

Reductive amination is arguably the most robust and widely used method for synthesizing secondary and tertiary amines.[8] The process involves the condensation of an aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[9] Its high functional group tolerance and operational simplicity make it a workhorse reaction in parallel medicinal chemistry.

Causality Behind the Protocol: Why Sodium Triacetoxyborohydride?

While several reducing agents can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications.[10][11] Its superiority stems from its mildness and selectivity. Unlike stronger hydrides, NaBH(OAc)₃ is slow to reduce aldehydes and ketones but rapidly reduces the protonated iminium ion intermediate. This selectivity prevents the competitive reduction of the starting aldehyde to an alcohol, leading to cleaner reactions and higher yields of the desired amine product.[10] Acetic acid is often used as a catalyst to facilitate iminium ion formation.

Experimental Workflow: Parallel Synthesis of an Amine Library

The following protocol is designed for a 96-well plate format, enabling the simultaneous synthesis of 96 distinct amine analogues.

graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Workflow for parallel reductive amination.
Detailed Protocol: 96-Well Plate Reductive Amination

Materials:

  • This compound (FW: 201.13 g/mol )

  • Library of diverse primary and secondary amines

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (FW: 211.94 g/mol )

  • 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc)

  • 96-well deep-well plates with sealing mats

  • Multichannel pipette or automated liquid handler

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M solution of this compound in DCE.

  • Aldehyde Dispensing: To each well of a 96-well plate, add 200 µL of the aldehyde stock solution (0.04 mmol, 1.0 equiv).

  • Amine Addition: Prepare 0.3 M stock solutions of each unique amine in DCE. Add 200 µL of the corresponding amine stock solution to each well (0.06 mmol, 1.5 equiv).

  • Reducing Agent Addition: Prepare a suspension of NaBH(OAc)₃ in DCE (approx. 0.4 M). Vigorously mix the suspension and immediately add 200 µL to each well (0.08 mmol, 2.0 equiv).

    • Scientist's Note: NaBH(OAc)₃ is moisture-sensitive and should be handled quickly. Adding it as a suspension ensures consistent delivery, though rapid dispensing is key to avoid settling.

  • Reaction Incubation: Securely seal the plate with a cap mat. Place the plate on an orbital shaker at room temperature and shake at 600-800 RPM for 12-18 hours.

  • Reaction Quench: Unseal the plate in a fume hood. Carefully add 400 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the excess reducing agent.

  • Extraction & Isolation: Add 800 µL of Ethyl Acetate (EtOAc) to each well. Seal the plate and shake vigorously for 5 minutes. Centrifuge the plate to separate the layers. Carefully remove the upper organic layer and transfer to a new 96-well plate.

  • Solvent Removal: Evaporate the solvent using a centrifugal evaporator or a stream of nitrogen.

  • Analysis: Reconstitute the dried product library in a suitable solvent (e.g., 500 µL of DMSO or MeOH) for analysis by LC-MS to confirm identity and purity.

Data Representation: Example Library Inputs
WellAmine InputExpected Product Structure
A1Aniline

A2Benzylamine

A3Morpholine

A4Piperidine

Advanced Application: Ugi Four-Component Reaction (U-4CR)

For rapidly building molecular complexity, few methods rival the efficiency of multicomponent reactions (MCRs).[12][13] MCRs combine three or more reactants in a single pot to form a product that contains portions of all starting materials, offering significant advantages in step- and atom-economy.[12] The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide scaffold.

This compound serves as an ideal aldehyde component, enabling the synthesis of complex libraries with a fixed, drug-like core.

Reaction Mechanism Overview
graph G { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Simplified Ugi four-component reaction scheme.
Detailed Protocol: 48-Well Plate Ugi Reaction

Materials:

  • This compound (1.0 equiv)

  • Library of diverse primary amines (1.1 equiv)

  • Library of diverse carboxylic acids (1.1 equiv)

  • Library of diverse isocyanides (1.1 equiv)

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) as solvent

  • 48-well plates with screw caps

Procedure:

  • Reagent Preparation: To each designated well of a 48-well plate, add the aldehyde (0.1 mmol, 20.1 mg).

  • Solvent Addition: Add 1.0 mL of Methanol to each well.

  • Component Addition: Sequentially add the amine (0.11 mmol), the carboxylic acid (0.11 mmol), and finally the isocyanide (0.11 mmol) to each well.

    • Scientist's Note: The order of addition is generally flexible, but adding the isocyanide last is common practice as it is often the most reactive and volatile component. TFE can be a superior solvent for less reactive starting materials as it can accelerate imine formation.

  • Reaction Incubation: Seal the plate and place on an orbital shaker at room temperature for 24-48 hours. The reaction progress can be monitored by taking a small aliquot for LC-MS analysis.

  • Workup: Upon completion, the solvent is typically removed in vacuo. The crude product can often be purified by precipitation (e.g., by adding water or an anti-solvent like hexane) or by using parallel purification techniques like mass-directed automated preparative HPLC.

Quality Control and Library Analysis

The success of any parallel synthesis campaign relies on robust analytical validation. For libraries generated using this compound, the following workflow is recommended:

  • Crude Purity Assessment: A high-throughput LC-MS analysis of all wells provides a rapid assessment of reaction success and crude purity.

  • Structure Confirmation: For a representative subset of the library (e.g., 5-10% of compounds), full characterization via ¹H-NMR and High-Resolution Mass Spectrometry (HRMS) is essential to confirm that the desired transformation occurred as expected.[6]

  • Library Plating: Confirmed compounds are typically dissolved in DMSO to create master plates, which are then used for biological screening.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its unique combination of a reactive aldehyde handle and property-modulating trifluoromethyl and nitrile groups makes it an exceptional scaffold for parallel synthesis. The robust and high-yielding nature of reactions like reductive amination and the complexity-generating power of the Ugi MCR allow for the rapid and efficient creation of large, diverse libraries of drug-like molecules. By employing the protocols detailed in these notes, research organizations can significantly accelerate their discovery pipelines and more effectively explore the chemical space around their targets.

References

  • The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. (2026). Vertex AI Search Result.
  • Parallel Synthesis & High-Throughput Experiment
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • A Quick Introduction to Parallel Synthesis. (2022). Asynt.
  • Parallel Synthesis and Library Design. (n.d.). ScienceDirect.
  • Parallel Synthesis. (n.d.). BioDuro.
  • Neelam,; Dubey, P. K.; Singh, P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6568.
  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. (2025). MDPI.
  • Recent Developments on Five-Component Reactions. (2021). Molecules, 26(16), 4945.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022).
  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2024). Frontiers in Chemistry, 12.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
  • Recent Progress in the Chemistry of Multicomponent Reactions. (2025). ChemInform.
  • Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. (2022). Molecules, 27(12), 3707.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry.
  • Recent developments in the isonitrile-based multicomponent synthesis of heterocycles. (2005). Organic & Biomolecular Chemistry, 3(17), 3112-3127.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2026). Journal of Scientific Research, 18(1), 231-240.
  • Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. (2013). European Journal of Organic Chemistry.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.

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Technical Application Note: Strategic Functionalization of 3-Formyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 3-Formyl-5-(trifluoromethyl)benzonitrile represents a "privileged intermediate."[1] Its value stems from the specific meta-meta substitution pattern relative to the formyl group. The presence of the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the nitrile (-CN) moiety serves as a versatile handle for further transformation (e.g., to tetrazoles, amides, or amines) or as a robust polar contact point in protein-ligand binding.[1]

This guide details three divergent synthetic routes designed to convert this core scaffold into high-value pharmaceutical intermediates. Unlike generic protocols, these methods are optimized for the electron-deficient nature of the aromatic ring, ensuring chemoselectivity and yield maximization.[1]

Chemical Logic & Reactivity Profile

The 3,5-disubstitution pattern creates a highly electron-deficient aldehyde.

  • Reactivity Implication: The formyl group is exceptionally electrophilic, facilitating rapid imine formation and nucleophilic attack.

  • Stability Warning: The nitrile group is susceptible to hydrolysis under strong aqueous basic conditions or reduction by non-selective hydrides (e.g., LiAlH₄).[1]

  • Strategic Choice: We utilize mild, chemoselective reagents (STAB, mild bases, phase-transfer catalysts) to preserve the integrity of the cyano group while functionalizing the aldehyde.[1]

Synthetic Protocols

Module A: Reductive Amination (Accessing Benzylamines)

Target: Synthesis of secondary/tertiary amines for kinase inhibitor linkers.[1]

Rationale: Standard reductive amination conditions often fail due to the instability of the intermediate imine or over-reduction of the nitrile. We employ Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE), which tolerates the electron-withdrawing nature of the substrate and prevents nitrile reduction.[1]

Protocol:

  • Imine Formation:

    • Charge a reaction vessel with This compound (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Add the amine partner (1.1 equiv).

    • Critical Step: Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1] The electron-poor aldehyde forms the imine rapidly; stir at room temperature for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Look for M+1 of the amine).[1]

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1]

    • Extract with DCM (3x).[1] Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

Yield Expectation: 85–95% isolated yield.

Module B: The Horner-Wadsworth-Emmons (HWE) Olefination

Target: Synthesis of Cinnamic Acid derivatives/Stilbenes.[1]

Rationale: Traditional Wittig reactions can be difficult to purify (triphenylphosphine oxide removal).[1] The HWE reaction using phosphonates offers higher E-selectivity and water-soluble byproducts. We use Masamune-Roush conditions (LiCl/DBU) which are mild enough to prevent nitrile hydrolysis.

Protocol:

  • Reagent Prep:

    • Suspend LiCl (1.2 equiv, anhydrous) in dry Acetonitrile (MeCN) .

    • Add the Phosphonate ester (e.g., Triethyl phosphonoacetate) (1.2 equiv).[1]

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv).[1] Stir for 15 minutes to generate the anion.

  • Coupling:

    • Add a solution of This compound (1.0 equiv) in MeCN dropwise.[1]

    • The reaction is typically exothermic; maintain temperature <30°C.

    • Stir for 2 hours.

  • Workup:

    • Dilute with Ethyl Acetate and wash with 0.5 M HCl (to remove DBU) and then brine.[1]

    • Concentrate to yield the E-acrylate product.

Yield Expectation: >90% (>20:1 E:Z ratio).

Module C: Oxidative Cyclization to Benzimidazoles

Target: Construction of bioisosteres for drug discovery.

Rationale: Aldehydes condense with o-phenylenediamines to form benzimidazoles.[1] The electron-withdrawing groups on our substrate accelerate the initial condensation but can retard the subsequent oxidation step. We use Sodium Metabisulfite (Na₂S₂O₅) as a mild oxidant/adduct former to drive the reaction in a one-pot procedure.

Protocol:

  • Condensation:

    • Dissolve This compound (1.0 equiv) and o-phenylenediamine (1.0 equiv) in DMF or EtOH .

    • Add Na₂S₂O₅ (1.2 equiv).[1]

  • Cyclization:

    • Heat the mixture to 100°C for 4–6 hours.

    • Mechanism:[1][3][4][5][6] The bisulfite adduct facilitates the cyclization and aromatization without requiring harsh oxidants like nitrobenzene.

  • Workup:

    • Pour the reaction mixture into ice water. The product often precipitates as a solid.

    • Filter and wash with water.[1] Recrystallize from EtOH if necessary.

Yield Expectation: 75–85%.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core aldehyde.

SyntheticPathways Start 3-Formyl-5-(trifluoromethyl) benzonitrile RouteA Route A: Reductive Amination (Benzylamines) Start->RouteA R-NH2, STAB DCE, AcOH RouteB Route B: HWE Olefination (Cinnamates) Start->RouteB Phosphonate, LiCl DBU, MeCN RouteC Route C: Oxidative Cyclization (Benzimidazoles) Start->RouteC o-Phenylenediamine Na2S2O5, DMF, 100°C ProdA 3-(Aminomethyl)-5- (trifluoromethyl)benzonitrile RouteA->ProdA ProdB Ethyl 3-(3-cyano-5-(trifluoromethyl) phenyl)acrylate RouteB->ProdB ProdC 2-(3-Cyano-5-(trifluoromethyl) phenyl)benzimidazole RouteC->ProdC

Figure 1: Divergent synthetic workflows for this compound functionalization.

Comparative Data Summary

TransformationReagent SystemSolventTemp (°C)Typical YieldKey Advantage
Reductive Amination NaBH(OAc)₃ / AcOHDCE0 → 2585–95%Preserves Nitrile; Mono-alkylation
HWE Olefination (EtO)₂P(O)CH₂COOEt / LiCl / DBUMeCN25>90%High E-selectivity; Mild base
Benzimidazole Synth Na₂S₂O₅DMF10075–85%One-pot; No harsh oxidants

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Blanchette, M. A., et al. (1984).[1] "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU."[1] Tetrahedron Letters.

  • Ridley, R. G., et al. (1965).[1] "Synthesis of Benzimidazoles from Aldehydes." Journal of the Chemical Society. (Foundational method adapted for electron-poor aldehydes).[1]

  • GuideChem. (2023).[1] "Chemical Properties of this compound."

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Formyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Formyl-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your reaction conditions for maximum yield and purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, is often plagued by issues related to the sensitive nature of the required organometallic intermediates and the electron-withdrawing properties of the trifluoromethyl and nitrile groups. The most common and versatile approach involves the formylation of an organometallic derivative of 3-bromo-5-(trifluoromethyl)benzonitrile. This guide will focus on optimizing this pathway, addressing the most common pitfalls encountered in the laboratory.

Core Synthetic Pathway: Organometallic Formylation

The key to a successful synthesis is the efficient generation of a nucleophilic aryl species from 3-bromo-5-(trifluoromethyl)benzonitrile, which is then quenched with an appropriate formylating agent. The two primary methods for generating the organometallic intermediate are lithium-halogen exchange and Grignard reagent formation.

Synthesis_Workflow SM 3-Bromo-5-(trifluoromethyl)benzonitrile OM Organometallic Intermediate (Aryl Lithium or Grignard) SM->OM Lithium-Halogen Exchange (n-BuLi) or Mg insertion Quench Electrophilic Quench OM->Quench Nucleophilic Attack Formyl Formylating Agent (e.g., DMF) Formyl->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column, Recrystallization, or Bisulfite Adduct) Workup->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Category 1: Reaction Initiation & Completion

Q1: My lithium-halogen exchange reaction is not proceeding. TLC analysis shows only starting material even after the recommended time. What's wrong?

A1: This is a classic issue almost always traced back to reactive impurities or suboptimal conditions. The organolithium reagent (n-BuLi or t-BuLi) is extremely basic and will react with any acidic proton source before it engages in the desired lithium-halogen exchange.

  • Causality—Moisture and Air: Organolithium reagents are highly reactive with both water and oxygen.[1] A scrupulously dry, inert atmosphere is non-negotiable.

  • Troubleshooting Steps:

    • Glassware: Ensure all glassware is oven-dried overnight or flame-dried under vacuum immediately before use. Allow to cool under a stream of dry argon or nitrogen.

    • Solvent Purity: Tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the lithium cation.[1] It must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.

    • Reagent Titration: The molarity of commercial organolithium reagents can decrease over time due to gradual degradation. It is best practice to titrate your n-BuLi solution (e.g., using diphenylacetic acid) before use to determine its exact concentration.

    • Temperature: The lithium-halogen exchange is extremely fast, even at -78 °C (dry ice/acetone bath).[1] Running the reaction at higher temperatures does not offer any advantage and can promote side reactions. Ensure your cooling bath is maintained at the correct temperature.

Q2: I'm attempting a Grignard formation, but the reaction won't initiate. What can I do?

A2: Grignard reagent formation can sometimes have a frustrating induction period. The strong electron-withdrawing trifluoromethyl group can make the C-Br bond less reactive towards magnesium insertion.

  • Causality—Magnesium Passivation: A thin layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

  • Troubleshooting Steps:

    • Activation of Magnesium: Before adding your substrate, gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.[2]

    • Chemical Initiators: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction. The iodine etches the magnesium surface, while the 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, activating the surface.

    • Local Heating: Gentle heating with a heat gun on a small spot of the flask can sometimes trigger the reaction. Be extremely cautious, as the reaction is exothermic and can become vigorous once it starts.

    • Safety Warning: Be aware that trifluoromethyl-substituted Grignard reagents have been associated with runaway reactions and even detonations, potentially due to loss of solvent contact and rapid exothermic side reactions.[3] The lithium-halogen exchange method at low temperatures is generally considered safer and more reliable for this class of compounds.

Category 2: Low Yield & Side Product Formation

Q3: My reaction works, but the yield is consistently low (<40%). I'm also seeing a significant amount of 3-(trifluoromethyl)benzonitrile (the debrominated product) in my crude NMR.

A3: The formation of the debrominated (protonated) product is a clear indication that your organometallic intermediate is being quenched by an unintended proton source before it can react with the formylating agent.

  • Causality—Proton Sources: The aryl lithium or Grignard reagent is a powerful base. Besides water, other proton sources can include the solvent itself if not properly dried, or even the formylating agent if it contains impurities.

  • Troubleshooting Steps:

    • Re-verify Anhydrous Conditions: This is the most common culprit. Re-check all the points in A1.

    • Formylating Agent Purity: N,N-Dimethylformamide (DMF) is a common formylating agent. It is hygroscopic and can absorb water. Use a freshly opened bottle of anhydrous DMF or distill it under reduced pressure before use.

    • Order of Addition: Add the organometallic solution to the formylating agent, not the other way around. This ensures the formylating agent is always in excess, maximizing the chance of the desired reaction over quenching by trace impurities. However, for some systems, the reverse addition (adding DMF to the organolithium) at very low temperatures can give better results. This is an empirical parameter worth optimizing.

Q4: Besides my desired product, I am isolating a significant amount of a biphenyl impurity.

A4: This is a known side reaction in Grignard syntheses, resulting from a coupling reaction between the formed Grignard reagent and unreacted starting material (3-bromo-5-(trifluoromethyl)benzonitrile).[2]

  • Causality—Wurtz-Type Coupling: This side reaction is favored by higher temperatures and high concentrations of the starting halide.

  • Troubleshooting Steps:

    • Maintain Low Temperature: While Grignard reactions are often run at room temperature or reflux, keeping the temperature low (e.g., 0 °C) can disfavor the coupling reaction.

    • Slow Addition: Add the solution of 3-bromo-5-(trifluoromethyl)benzonitrile slowly to the magnesium turnings. This keeps the instantaneous concentration of the halide low, minimizing the chance of it coupling with the already-formed Grignard reagent.[2]

    • Switch to Lithiation: This side product is far less common in lithium-halogen exchange reactions performed at -78 °C, providing another strong reason to favor this method.

Category 3: Work-up and Purification

Q5: My product seems to be "oiling out" or is very difficult to crystallize. How can I effectively purify this compound?

A5: Aromatic aldehydes can be challenging to purify. Oiling out during crystallization is often due to residual impurities or using a suboptimal solvent system.

  • Causality—Impurity Effects & Solubility: Impurities can disrupt crystal lattice formation. The polarity of the aldehyde also requires a carefully chosen solvent system for both column chromatography and recrystallization.

  • Troubleshooting & Optimization Strategies:

    • Column Chromatography: This is the most reliable method. Use a silica gel column with a gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. The aldehyde product is moderately polar and should separate well from non-polar impurities (like biphenyl) and more polar impurities.

    • Recrystallization Solvent Screening: If attempting recrystallization, screen various solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, petroleum ether). Dissolve the crude product in a minimal amount of the hot "good" solvent and add the "anti-solvent" dropwise until turbidity persists, then allow to cool slowly.[4]

    • Bisulfite Adduct Purification: For a highly effective chemical purification, you can use sodium bisulfite. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities.[5][6]

      • Protocol: Dissolve the crude product in a suitable solvent (e.g., THF, ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The adduct may precipitate or remain in the aqueous layer. Separate the aqueous layer, wash it with an organic solvent (like ether) to remove impurities, and then regenerate the pure aldehyde by adding an aqueous base (e.g., Na₂CO₃) or acid (HCl), followed by extraction.

Q6: During workup or purification, I suspect my aldehyde is oxidizing to the corresponding carboxylic acid. How can I prevent this?

A6: Aldehydes are susceptible to air oxidation, which can be accelerated by light or trace metal impurities.

  • Causality—Autoxidation: The aldehyde C-H bond can be attacked by atmospheric oxygen in a radical chain reaction to form a peroxy acid, which then oxidizes another molecule of the aldehyde to the carboxylic acid.

  • Mitigation Strategies:

    • Minimize Air Exposure: During workup and concentration on a rotary evaporator, try to minimize the time the product is exposed to air, especially when warm.

    • Storage: Store the purified product under an inert atmosphere (argon or nitrogen) in a sealed vial, preferably in a freezer to slow down any degradation pathways.

    • Purification Conditions: When performing column chromatography, use fresh, high-quality solvents. Sometimes, older solvents can contain peroxide impurities that accelerate oxidation.[7]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is superior: lithium-halogen exchange or Grignard formation?

A: For this specific substrate, lithium-halogen exchange at -78 °C is strongly recommended. The reaction is faster, cleaner, and avoids the significant safety risks and biphenyl side-product formation associated with trifluoromethyl-substituted Grignard reagents.[2][3]

Q: How do the trifluoromethyl and nitrile groups influence the reaction?

A: Both are powerful electron-withdrawing groups. This has two major effects:

  • Increased Acidity of Aromatic Protons: They make the aromatic protons more acidic, but not acidic enough to interfere with n-BuLi at low temperatures.

  • Stabilization of the Organometallic: They inductively stabilize the negative charge on the aryl anion/organometallic intermediate, which is favorable. However, they also make the C-Br bond less electron-rich, which can slow the initial insertion of magnesium in the Grignard reaction.[8][9]

Q: What are the critical safety precautions for this synthesis?

A:

  • Organolithium Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It also reacts violently with water. All manipulations must be performed under a strict inert atmosphere using proper syringe and cannula techniques.

  • Cryogenic Baths: Handling dry ice and acetone requires insulated gloves and safety glasses to prevent cold burns.

  • Solvents: THF and other ether solvents are flammable and can form explosive peroxides. Never distill to dryness.

  • Workup: Quenching organometallic reagents is highly exothermic. Perform the initial quench slowly and in an ice bath.

Optimized Experimental Protocol: Lithiation Route

This protocol provides a robust starting point for your optimization experiments.

Reagents & Equipment:

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar, reflux condenser (with gas inlet), thermometer, and rubber septa.

  • 3-Bromo-5-(trifluoromethyl)benzonitrile (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, ~2.5 M in hexanes, 1.1 eq, freshly titrated)

  • Anhydrous N,N-Dimethylformamide (DMF, 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate & Hexanes for chromatography

Procedure:

  • Setup: Assemble the dry glassware and place it under a positive pressure of argon or nitrogen.

  • Dissolution: To the flask, add 3-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 45 minutes. A color change is typically observed.

  • Quench: In a separate dry flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF. Cool this solution to -78 °C. Using a cannula, slowly transfer the freshly formed aryl lithium solution into the cold DMF solution over 20 minutes.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Data Summary Table: Key Optimization Parameters

ParameterStandard ConditionPotential Optimization / Rationale
Temperature -78 °CMaintain strictly. Higher temps risk side reactions.
Solvent Anhydrous THFEssential for stability. Other ethers like Et₂O can be used but THF is generally superior for solvating lithium.
Equivalents of n-BuLi 1.05 - 1.1 eqUsing a slight excess ensures complete conversion, but a large excess can lead to side reactions with the nitrile or formyl product.
Equivalents of DMF 1.2 - 1.5 eqA moderate excess ensures the aryl lithium is trapped efficiently. A very large excess can complicate purification.
Reaction Time 45-60 minLithium-halogen exchange is very fast. Longer times are unnecessary and increase the risk of side reactions.

Troubleshooting Workflow Diagram

Troubleshooting_Low_Yield Start Low Yield of Aldehyde CheckCrude Analyze Crude Mixture (TLC, NMR) Start->CheckCrude SM_Present High % of Starting Material CheckCrude->SM_Present Yes Debrom_Present High % of Debrominated Product CheckCrude->Debrom_Present No, but... Complex Complex Mixture / Tar CheckCrude->Complex No, but... Sol_Reagent 1. Titrate n-BuLi 2. Use fresh anhydrous THF 3. Ensure inert atmosphere SM_Present->Sol_Reagent Sol_Moisture 1. Dry ALL reagents/solvents 2. Check DMF purity 3. Check inert atmosphere integrity Debrom_Present->Sol_Moisture Sol_Temp 1. Maintain T < -70°C 2. Check quench procedure 3. Consider reverse addition Complex->Sol_Temp

Caption: Decision tree for troubleshooting low yields in the formylation reaction.

References

  • Google Patents.Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Organic Syntheses. Preparation of 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.[Link]

  • PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile.[Link]

  • Chemistry LibreTexts. The Grignard Reaction (Experiment).[Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes.[Link]

  • PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

Sources

troubleshooting failed reactions involving 3-Formyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Formyl-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and frequently asked questions to facilitate the success of your reactions. Our approach is rooted in mechanistic principles and practical laboratory experience to provide you with actionable solutions.

Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its unique electronic properties. The presence of two strong electron-withdrawing groups, the formyl (-CHO) and trifluoromethyl (-CF3) moieties, significantly influences the reactivity of the aromatic ring and its functional groups. The electron-deficient nature of the benzene ring can impact nucleophilic substitution reactions, while the aldehyde functionality is a key site for a variety of transformations.

This guide will delve into troubleshooting common reactions such as Wittig reactions, reductive aminations, Knoevenagel condensations, and modifications of the nitrile group.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish compared to other aromatic aldehydes?

A1: The trifluoromethyl and nitrile groups are potent electron-withdrawing groups that decrease the electron density of the entire molecule, including the formyl group. This reduced electron density can sometimes slow down reactions that require nucleophilic attack on the aldehyde carbon. To overcome this, you might consider using more forcing conditions, such as higher temperatures or stronger nucleophiles, or employing a catalyst to enhance the reaction rate.

Q2: Am I likely to see side reactions on the nitrile group when reacting with the aldehyde?

A2: While the aldehyde is generally more reactive towards nucleophiles, the nitrile group can participate in certain reactions, especially under harsh conditions. For instance, strong acids or bases at elevated temperatures can lead to the hydrolysis of the nitrile to a carboxylic acid or an amide.[1][2] It is crucial to select reaction conditions that are chemoselective for the aldehyde to avoid unwanted side products.

Q3: What are the best practices for storing and handling this compound?

A3: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid over time. It is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. Always ensure the container is tightly sealed.

Troubleshooting Failed Reactions

Guide 1: Wittig Reaction Failures

The Wittig reaction is a cornerstone of alkene synthesis from aldehydes.[3][4][5][6] However, the electronic nature of this compound can introduce specific challenges.

Q: My Wittig reaction is giving a low yield of the desired alkene. What are the likely causes and solutions?

A: Low yields in Wittig reactions with this substrate can stem from several factors. Here is a systematic approach to troubleshooting:

  • Ylide Stability and Reactivity: The electron-withdrawing groups on the benzonitrile may influence the stability of the intermediate oxaphosphetane. If you are using a stabilized ylide, the reaction might be slower.

    • Solution: Consider using a non-stabilized ylide if your desired product allows for it, as they are generally more reactive.[3] Alternatively, employing a salt-free ylide generation method can sometimes improve yields by avoiding the formation of lithium salts that can interfere with the reaction.[7]

  • Steric Hindrance: If your phosphonium ylide is sterically bulky, the approach to the aldehyde may be hindered.

    • Solution: Opt for a less sterically demanding ylide if possible.

  • Base Selection: The choice of base for generating the ylide is critical.

    • Solution: Stronger bases like n-butyllithium or sodium hydride are often necessary for less acidic phosphonium salts. Ensure your base is fresh and properly titrated.

  • Reaction Conditions: Temperature and reaction time can be pivotal.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent decomposition.

Troubleshooting Wittig Reaction Parameters

ParameterPotential IssueRecommended Action
Ylide Stabilized ylide leading to low reactivity.Use a more reactive, non-stabilized ylide.
Base Incomplete deprotonation of the phosphonium salt.Use a stronger, fresh base (e.g., n-BuLi, NaH).
Temperature Reaction is too slow at room temperature.Gently heat the reaction and monitor by TLC.
Solvent Inappropriate solvent for ylide formation or reaction.Anhydrous THF or DMF are common choices.[8]

Experimental Protocol: General Procedure for a Wittig Reaction

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the desired phosphonium salt in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Cool the ylide solution back to 0°C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

DOT Script for Wittig Reaction Troubleshooting Logic

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ylide Check Ylide Reactivity start->check_ylide check_base Evaluate Base start->check_base check_conditions Optimize Conditions start->check_conditions stabilized_ylide Using Stabilized Ylide? check_ylide->stabilized_ylide strong_base Using Strong Base? check_base->strong_base temp_time Optimized Temp/Time? check_conditions->temp_time use_non_stabilized Switch to Non-Stabilized Ylide stabilized_ylide->use_non_stabilized Yes success Improved Yield stabilized_ylide->success No use_stronger_base Use n-BuLi or NaH strong_base->use_stronger_base No strong_base->success Yes increase_temp_time Increase Temperature/Time temp_time->increase_temp_time No temp_time->success Yes use_non_stabilized->success use_stronger_base->success increase_temp_time->success

Caption: Troubleshooting workflow for low-yielding Wittig reactions.

Guide 2: Reductive Amination Challenges

Reductive amination is a powerful method for synthesizing amines from aldehydes. The process involves the formation of an imine intermediate, followed by its reduction.

Q: My reductive amination of this compound with a primary amine is incomplete, and I observe the starting aldehyde and the intermediate imine in the final product mixture. How can I drive the reaction to completion?

A: Incomplete reductive amination can be a common issue. Here’s how to address it:

  • Imine Formation: The formation of the imine is a reversible equilibrium. The electron-withdrawing nature of the substrate can make the aldehyde carbon more electrophilic, favoring imine formation. However, the removal of water is crucial to drive the equilibrium towards the product.

    • Solution: Use a dehydrating agent, such as molecular sieves, or perform the reaction in a solvent system that allows for the azeotropic removal of water.

  • Choice of Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting aldehyde.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and selective for imines over aldehydes. Sodium cyanoborohydride is another option, but it is more toxic. If using sodium borohydride, it may also reduce the starting aldehyde, leading to the corresponding alcohol as a side product.[9]

  • pH Control: The pH of the reaction medium can significantly affect both imine formation and the activity of the reducing agent.

    • Solution: Imine formation is typically favored under slightly acidic conditions (pH 4-5). Adding a catalytic amount of acetic acid can be beneficial.

Troubleshooting Reductive Amination Parameters

ParameterPotential IssueRecommended Action
Imine Formation Equilibrium not favoring the imine.Add a dehydrating agent (e.g., molecular sieves).
Reducing Agent Non-selective reduction or incomplete reaction.Use a selective reagent like STAB.
pH Suboptimal pH for imine formation or reduction.Add a catalytic amount of acetic acid.
Stoichiometry Insufficient amine or reducing agent.Use a slight excess of the amine and ensure at least one equivalent of the reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound and the desired amine (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. You can monitor this step by TLC or GC-MS.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or crystallization.

DOT Script for Reductive Amination Troubleshooting Logic

Reductive_Amination_Troubleshooting start Incomplete Reductive Amination check_imine Check Imine Formation start->check_imine check_reduction Evaluate Reduction Step start->check_reduction water_present Water Present? check_imine->water_present selective_reductant Using Selective Reductant? check_reduction->selective_reductant add_dehydrating_agent Add Molecular Sieves water_present->add_dehydrating_agent Yes success Complete Reaction water_present->success No use_stab Use STAB selective_reductant->use_stab No selective_reductant->success Yes add_dehydrating_agent->success use_stab->success

Caption: Troubleshooting workflow for incomplete reductive amination.

Guide 3: Knoevenagel Condensation Issues

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[6][10][11][12]

Q: My Knoevenagel condensation with this compound is not proceeding, or is very slow. What can I do?

A: The success of a Knoevenagel condensation often hinges on the choice of catalyst and reaction conditions.

  • Catalyst Choice: A weak base is typically used to deprotonate the active methylene compound.

    • Solution: Common catalysts include piperidine, pyridine, or ammonium acetate. If the reaction is slow, you might consider a slightly stronger base, but be cautious of potential side reactions. The use of a Lewis acid co-catalyst can sometimes be beneficial.

  • Water Removal: The reaction produces a molecule of water. Removing it can drive the reaction to completion.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water, especially if the reaction is performed at elevated temperatures in a solvent like toluene.

  • Active Methylene Compound: The acidity of the active methylene compound is important.

    • Solution: If you are using a less acidic methylene compound, a stronger base or more forcing conditions may be necessary.

Troubleshooting Knoevenagel Condensation Parameters

ParameterPotential IssueRecommended Action
Catalyst Catalyst is not basic enough.Try a slightly stronger base or add a Lewis acid co-catalyst.
Water Removal Equilibrium is not shifted towards the product.Use a Dean-Stark apparatus for water removal.
Temperature Reaction is slow at room temperature.Increase the temperature, especially with a Dean-Stark trap.
Guide 4: Nitrile Group Transformations

While many reactions target the aldehyde, you may wish to modify the nitrile group.

Q: I am attempting to hydrolyze the nitrile group to a carboxylic acid, but the reaction is incomplete. What are the best conditions?

A: The hydrolysis of nitriles can be performed under acidic or basic conditions.[1][2]

  • Acidic Hydrolysis: This method directly yields the carboxylic acid.

    • Conditions: Heating the nitrile under reflux with a strong aqueous acid like sulfuric acid or hydrochloric acid is typically effective.[13] Be aware that prolonged heating at high temperatures can sometimes lead to decomposition.

  • Basic Hydrolysis: This initially forms the carboxylate salt, which must be acidified in a separate step to obtain the carboxylic acid.

    • Conditions: Refluxing with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide will hydrolyze the nitrile.[1] Following the reaction, the mixture needs to be cooled and acidified with a strong acid (e.g., HCl) to protonate the carboxylate.

Troubleshooting Nitrile Hydrolysis

ConditionPotential IssueRecommended Action
Acidic Incomplete hydrolysis.Increase reaction time, temperature, or acid concentration.
Basic Incomplete hydrolysis.Increase reaction time, temperature, or base concentration.
Work-up Difficulty isolating the product.Ensure complete acidification after basic hydrolysis to precipitate the carboxylic acid.

References

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  • Karolinska Institutet. Synthesis of heterocycles from anthranilic acid and its derivatives. Published September 2, 2024. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Accessed January 29, 2026. [Link]

  • Jetir.Org. SYNTHESIS AND FORMULATION OF HETEROCYCLIC ANALOGS. Accessed January 29, 2026. [Link]

  • New Journal of Chemistry. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. Accessed January 29, 2026. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with malononitrile. Accessed January 29, 2026. [Link]

  • University of Rochester. Tips & Tricks: Protecting Groups. Accessed January 29, 2026. [Link]

  • ResearchGate. Knoevenagel condensation between benzaldehyde and... Accessed January 29, 2026. [Link]

  • Google Patents. ( 12 ) United States Patent. Accessed January 29, 2026. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Published March 5, 2021. [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Accessed January 29, 2026. [Link]

  • ResearchGate. Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Accessed January 29, 2026. [Link]

Sources

minimizing byproduct formation in 3-Formyl-5-(trifluoromethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 3-Formyl-5-(trifluoromethyl)benzonitrile (CAS: N/A for specific isomer, analogous to 3-(trifluoromethyl)benzonitrile derivatives). This intermediate is critical in the synthesis of HIF-2


 inhibitors and other fluorinated bioactives.

This guide focuses on the two most viable synthetic pathways:

  • Route A (Recommended): Magnesiation-Formylation of 3-bromo-5-(trifluoromethyl)benzonitrile.[1]

  • Route B (Alternative): Pd-Catalyzed Cyanation of 3-bromo-5-(trifluoromethyl)benzaldehyde.

Status: Operational Role: Senior Application Scientist Topic: Minimizing Byproduct Formation & Process Optimization

Module 1: The Magnesiation-Formylation Pathway

Target Audience: Chemists experiencing low yields or "wet" crudes using


-BuLi.[1]
The Core Problem: The "Nitrile Attack"

The most common failure mode in this synthesis is the nucleophilic attack of the organometallic reagent on the cyano (-CN) group, leading to imines (which hydrolyze to ketones) rather than the desired formylation.

The Solution: Switch from


-BuLi to Turbo-Grignard (

-PrMgCl·LiCl)
.[1] Unlike alkyllithiums, the Knochel-Hauser base system (

-PrMgCl[1]·LiCl) allows for Br/Mg exchange at temperatures (

to

) where the nucleophilic attack on the nitrile is kinetically suppressed, while the exchange rate remains fast.[1]
Experimental Protocol (Optimized)
  • Substrate: 3-Bromo-5-(trifluoromethyl)benzonitrile[1]

  • Reagent:

    
    -PrMgCl[1]·LiCl (1.3 M in THF)[1]
    
  • Electrophile: DMF (Anhydrous)[1]

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M concentration) under Argon. Cool to

    
     .
    
  • Exchange: Add

    
    -PrMgCl[1][2]·LiCl (1.1 equiv) dropwise.[1]
    
    • Checkpoint: Monitor by GC-MS (quench aliquot with MeOH).[1] Conversion of SM to des-bromo product indicates exchange is complete.

  • Formylation: Add anhydrous DMF (2.0 equiv) dropwise at

    
    .
    
  • Warming: Allow to warm to

    
     over 1 hour.
    
  • Quench: Inverse quench into cold sat.

    
     / 1M HCl.[1]
    
Troubleshooting Guide: Magnesiation Route
SymptomProbable CauseCorrective Action
Product contains ketone (3-isobutyryl...) Direct attack of

-Pr on CN group.
Lower Temp: Conduct exchange at

. Rate: Add Grignard slower.
Low Conversion (<50%) Moisture in THF or "Dead" Grignard.[1]Titrate Reagent: Use iodine/LiCl titration.[1] Dry THF: KF must be <50 ppm.[1]
Formation of dimer (Biaryl) Homocoupling during exchange.[1]Dilution: Increase solvent volume. Temp: Do not exceed

before quenching.
Des-bromo product (Ar-H) only DMF wet or quenching too early.[1]Dry DMF: Distill over

or use molecular sieves. Ensure exchange is complete before DMF addition.[1]
Mechanism & Divergence Diagram

This diagram illustrates the kinetic competition between the desired exchange and the undesired addition.

MagnesiationPath Start 3-Bromo-5-(CF3)benzonitrile Reagent_Li n-BuLi (-78°C) Start->Reagent_Li Reagent_Mg i-PrMgCl·LiCl (-20°C) Start->Reagent_Mg Inter_Li Lithio-Intermediate (Unstable) Reagent_Li->Inter_Li Fast Exchange Path_Attack Nucleophilic Attack on Nitrile Reagent_Li->Path_Attack Competing Reaction (High Risk) Inter_Mg Magnesio-Intermediate (Stable) Reagent_Mg->Inter_Mg Controlled Exchange Inter_Li->Path_Attack Warming Path_Formyl DMF Quench Inter_Mg->Path_Formyl Add DMF Byproduct_Ketone BYPRODUCT: Imine/Ketone Path_Attack->Byproduct_Ketone Product TARGET: 3-Formyl-5-(CF3)benzonitrile Path_Formyl->Product

Caption: Divergence of reaction pathways. The Turbo-Grignard route (Green) stabilizes the metallated intermediate, preventing the "Nitrile Attack" (Red) common with Lithium reagents.

Module 2: The Pd-Catalyzed Cyanation Pathway

Target Audience: Researchers starting from 3-bromo-5-(trifluoromethyl)benzaldehyde.[1]

The Core Problem: Catalyst Poisoning & Homocoupling

Cyanation is notoriously tricky because cyanide is a strong ligand that can poison the Palladium catalyst, shutting down the cycle (the "Induction Period of Death"). Additionally, aryl bromides prone to electron-deficiency can undergo homocoupling.[1]

The Solution: Use


  with 

/ Xantphos
or dppf .[1] Zinc cyanide releases cyanide ions slowly (the "reservoir" effect), maintaining a low concentration of free

that prevents catalyst poisoning.[1]
Experimental Protocol (Optimized)
  • Substrate: 3-Bromo-5-(trifluoromethyl)benzaldehyde[1]

  • Cyanide Source:

    
     (0.6 equiv)[1]
    
  • Catalyst:

    
     (2 mol%) + dppf (4 mol%)[1]
    
  • Additive: Zn dust (10 mol%) - Critical for reactivating Pd(II) to Pd(0).[1]

  • Solvent: Wet DMF (99:1 DMF/

    
    ) or DMAC.
    
  • Degassing: Combine substrate,

    
    , Pd source, ligand, and Zn dust in a vial. Seal and purge with Argon for 15 mins. Oxygen is the enemy.
    
  • Heating: Add degassed solvent.[1] Heat to

    
     .
    
    • Note: Do not exceed

      
       to avoid decarbonylation of the aldehyde.[1]
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with

    
     (to break Zn-CN complexes) followed by brine.[1]
    
Troubleshooting Guide: Cyanation Route
SymptomProbable CauseCorrective Action
Reaction Stalls (Black Precipitate) Pd-Black formation (Catalyst death).[1]Ligand: Switch to Xantphos (wider bite angle). Additive: Add 10 mol% Zn dust or PMHS.[1]
Aldehyde peak missing in NMR Decarbonylation (Loss of CO).[1]Temp: Lower temp to

. CO Atmosphere: Run under a balloon of CO (rarely needed if temp is controlled).[1]
Hydrolysis to Amide (

)
Excess water or high pH workup.[1]Solvent: Use anhydrous DMAC if hydrolysis is severe.[1] Workup: Avoid strong bases.[1]
Low Yield / Sticky Tar Polymerization of aldehyde.Concentration: Run more dilute (0.1 M). Stabilizer: Add BHT (radical scavenger) if radical pathways are suspected.[1]
Catalytic Cycle & Failure Points

CyanationCycle Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet Zn(CN)2 Dimer Homocoupling (Ar-Ar) OxAdd->Dimer Side Rxn RedElim Reductive Elimination TransMet->RedElim Poison Catalyst Poisoning [Pd(CN)4]2- TransMet->Poison Excess CN- RedElim->Pd0 Product Release

Caption: The Pd-Catalytic cycle showing the critical risk of catalyst poisoning by excess cyanide (Red) and homocoupling (Yellow).[1]

Module 3: Purification & Stability

Issue: The aldehyde group is prone to oxidation (to carboxylic acid) and the nitrile is prone to hydrolysis.

  • Storage: Store under Argon at

    
    .
    
  • Purification:

    • Flash Chromatography: Use silica gel neutralized with

      
       to prevent acid-catalyzed degradation.[1]
      
    • Solvent System: Hexanes/EtOAc (gradient).[1] Avoid MeOH (acetal formation).[1]

  • QC Check: Check

    
    -NMR for the aldehyde proton (~10 ppm) and disappearance of the carboxylic acid peak (~11-12 ppm broad).
    

References

  • Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents."[1] Handbook of Functionalized Organometallics, 2008.[1]

  • Cohen, D. T., & Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media."[1][3] Organic Letters, 2015, 17(2), 202–205.[1][3] [Link]

  • Schareina, T., et al. "A state-of-the-art cyanation of aryl bromides: a novel and versatile copper catalyst system inspired by nature."[1][4] Chemistry – A European Journal, 2007, 13(21), 6249-6254.[1][4] [Link][1]

  • Organic Syntheses. "Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol." Org.[1][5][6] Synth. 2019, 96, 312-332.[1][6] (Demonstrates handling of similar trifluoromethyl-aryl substrates). [Link]

Sources

Technical Support Center: Catalyst Deactivation in 3-Formyl-5-(trifluoromethyl)benzonitrile Transformations

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific catalytic challenges associated with 3-Formyl-5-(trifluoromethyl)benzonitrile (CAS: 95656-32-5). This molecule presents a "triple threat" to heterogeneous catalysts: a labile aldehyde prone to decarbonylation, a coordinating nitrile that acts as a catalyst poison, and a trifluoromethyl group that alters electronic density and solubility.[1]

Current Status: Operational Topic: Catalyst Deactivation & Troubleshooting Target Substrate: this compound Applicable Reactions: Reductive Amination, Hydrogenation, Cross-Coupling[1][2]

Core Deactivation Mechanisms (The "Why")

Before troubleshooting, you must understand the causality of deactivation. This substrate is not passive; its functional groups actively compete for the metal surface.

A. The Nitrile Poisoning Effect (Competitive Adsorption)

The nitrile (-CN) group is a potent σ-donor.[1][2] It binds strongly to active metal sites (Pd, Pt, Ni) via the nitrogen lone pair, effectively "crowding out" the aldehyde or hydrogen.[1]

  • Symptom: Reaction starts but stalls at 20-30% conversion.[2]

  • Mechanism: The substrate adsorbs "standing up" via the nitrile, blocking the "flat" adsorption required for aldehyde activation.

B. Aldehyde Decarbonylation (CO Poisoning)

Palladium (Pd) catalysts are particularly susceptible to inserting into the C-H bond of the aldehyde.[2]

  • Symptom: Complete loss of activity; catalyst turns black/inactive; formation of the deformylated byproduct (3-(trifluoromethyl)benzonitrile).[1][2]

  • Mechanism: The electron-withdrawing CF3 and CN groups make the aldehyde carbonyl carbon highly electrophilic, facilitating oxidative addition of Pd. This leads to the release of Carbon Monoxide (CO), which binds irreversibly to Pd sites (stronger than the substrate), permanently poisoning the catalyst.[1]

C. Imine Oligomerization (Surface Fouling)

In reductive amination, the intermediate imine is highly reactive due to the electron-deficient ring.[1][2]

  • Symptom: Sticky, polymeric residue on the catalyst surface; filtration difficulties.

  • Mechanism: The activated imine undergoes surface-mediated polymerization or Tishchenko-type coupling, coating the catalyst pores with high-molecular-weight oligomers.[1][2]

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction stalls after 1 hour, despite fresh catalyst."

Diagnosis: Product Inhibition (Amine Poisoning).[1][2] As the reaction proceeds (e.g., reductive amination), the secondary/tertiary amine product is formed.[1] Basic amines bind to metal surfaces more strongly than the starting material.

Corrective Action:

  • Switch Support: Move from neutral Carbon (Pd/C) to acidic supports like Pd/Al₂O₃ or Pd/SiO₂-Al₂O₃ .[2] The acidic support protonates the amine product, reducing its affinity for the metal.

  • Add Promoters: Introduce small amounts of acetic acid (0.1 - 1.0 equiv) . This creates an ammonium salt of the product in situ, preventing surface coordination.

Issue 2: "I see the 'deformylated' byproduct and the catalyst is dead."

Diagnosis: Decarbonylation-Induced CO Poisoning.[2] You are losing the formyl group as CO gas, which is killing your Pd catalyst.

Corrective Action:

  • Change Metal: Switch from Palladium (Pd) to Platinum (Pt) or Ruthenium (Ru) . Pt is significantly less prone to decarbonylation than Pd.[2]

  • Lower Temperature: Decarbonylation has a high activation energy.[2] If running at >60°C, reduce to 25-40°C and increase H₂ pressure to compensate for the rate.

  • CO Scavenger: If Pd is mandatory, add a CO scavenger (though this is less practical in pharma scale-up).[1][2]

Issue 3: "The catalyst is gumming up and filtration is impossible."

Diagnosis: Oligomerization of the Electrophilic Imine. The CF3 and CN groups withdraw electrons, making the intermediate imine unstable and prone to attack by unreacted amine.

Corrective Action:

  • Dilution: Increase solvent volume (from 5V to 10-15V). High concentration favors intermolecular polymerization.[2]

  • Reverse Addition: Do not mix aldehyde and amine all at once. Pre-mix the amine and reducing agent, then slowly add the This compound solution.[1][2] This keeps the concentration of the reactive aldehyde/imine low relative to the reducing agent.

Visualizing the Deactivation Pathways[3]

The following diagram illustrates the competing pathways for the catalyst surface. Note how the "Dead Catalyst" states are reached.

CatalystDeactivation Substrate This compound Adsorption Adsorption (Nitrile vs Aldehyde) Substrate->Adsorption N_Poisoned INHIBITED CATALYST (Strong Nitrile/Amine Binding) Substrate->N_Poisoned Nitrile Coordination ActiveSite Active Metal Site (M) Reaction Desired Reaction (Hydrogenation/Amination) ActiveSite->Reaction H2 Activation Decarbonylation Decarbonylation (Pd-Insertion) ActiveSite->Decarbonylation High Temp / Pd Adsorption->ActiveSite Competition Product Product (Amine/Alcohol) Reaction->Product CO_Poisoned DEAD CATALYST (CO-Metal Complex) Decarbonylation->CO_Poisoned Irreversible CO Binding Product->N_Poisoned Amine Coordination

Caption: Competitive pathways on the catalyst surface. The red path (Decarbonylation) leads to irreversible deactivation via CO poisoning, while the grey path represents reversible inhibition by nitrogen species.[1]

Experimental Protocols

Protocol A: Catalyst Compatibility Screening (The "Self-Validating" Test)

Do not commit to a 100g batch without this test.[1][2]

  • Setup: Prepare 4 vials with 50 mg substrate in 1 mL MeOH.

  • Catalysts: Add 5 mol% of:

    • Vial 1: 5% Pd/C (Baseline)

    • Vial 2: 5% Pt/C (Check for decarbonylation resistance)

    • Vial 3: 5% Pd/Al₂O₃ (Check for support acidity benefit)

    • Vial 4: Raney Nickel (Check for nitrile tolerance)[1][2]

  • Condition: Pressurize to 3 bar H₂, stir at RT for 2 hours.

  • Analysis: HPLC/GC.

    • Validation Logic: If Vial 2 > Vial 1, decarbonylation is your killer.[2] If Vial 3 > Vial 1, product inhibition (basicity) is your killer.[1][2]

Protocol B: Catalyst Regeneration (For "Inhibited" Catalysts Only)

Note: CO-poisoned catalysts (from decarbonylation) cannot be regenerated easily and must be discarded.[1][2] This works for Nitrile/Amine poisoning.[1]

  • Isolation: Filter the "spent" catalyst under inert atmosphere (Ar/N₂). Do not let it dry (pyrophoric risk).[1][2]

  • Wash 1: Wash with 0.5 M Acetic Acid in MeOH (3x bed volume). This protonates surface-bound amines/nitriles, releasing them.[1][2]

  • Wash 2: Wash with pure MeOH (3x bed volume) to remove acid.[2]

  • Re-activation: If reusing immediately, no reduction needed. If stored, reduce in situ (H₂, 1 bar, 15 min) before adding substrate.[1][2]

Data Summary: Solvent & Additive Effects[1][2][4]

Solvent SystemSuitabilityTechnical Note
Methanol HighGood solubility.[2] Fast kinetics. Risk of acetal formation if acid is used.
THF MediumGood solubility.[2] Slower kinetics (competes for surface).[1][2]
Ethyl Acetate LowAvoid.[2] Can be hydrogenated/hydrolyzed; poor solubility for polar intermediates.[2]
Toluene MediumNon-polar.[2] Reduces competitive adsorption but substrate solubility may be an issue.[2]
Additive: AcOH Critical Prevents amine poisoning.[2] Use 1.0 equiv relative to substrate.[2]
Additive: H₂O LowAvoid.[2] Promotes hydration of the aldehyde (gem-diol) which is unreactive.[2]

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Context: Explains the interaction of nitrile groups and trace water with Pd(0), leading to deactivation.[3][4][5] Source: Journal of the American Chemical Society.[6] URL:[Link][1][2]

  • Aldehyde Decarbonylation on Palladium Catalysts. Context: Details the mechanism of CO release from aldehydes on Pd and the subsequent catalyst poisoning. Source: Chemical Communications (RSC).[1][2] URL:[Link]

  • Selective Hydrogenation of Cinnamaldehyde (Analogous Substrate). Context: Provides comparative data on Pt vs Pd selectivity for conjugated aldehydes. Source: Catalysis Science & Technology.[2][7] URL:[Link]

  • Catalyst Deactivation by Nitrogen Compounds. Context: General review of how amines and nitriles poison Group VIII metals. Source: Applied Catalysis A: General. URL:[Link][1][2]

Sources

scaling up 3-Formyl-5-(trifluoromethyl)benzonitrile synthesis issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 3-Formyl-5-(trifluoromethyl)benzonitrile Synthesis

Executive Summary & Strategic Route Selection

The Challenge: Scaling the synthesis of This compound presents a classic "chemoselectivity triangle" challenge. You are managing three reactive functionalities:

  • Nitrile (-CN): Susceptible to nucleophilic attack (by organolithiums) and hydrolysis.

  • Aldehyde (-CHO): Prone to oxidation (to acid) and polymerization.

  • Trifluoromethyl (-CF3): Generally stable, but electron-withdrawing nature sensitizes the ring to nucleophilic attack.

Strategic Decision Matrix: Before troubleshooting specific reaction failures, ensure you are on the correct route for your available equipment.

RouteSelection Start Start: Select Precursor Decision1 Do you have Cryogenic (-40°C or lower) or Flow Chemistry capabilities? Start->Decision1 RouteA Route A: Metal-Halogen Exchange (The 'Cold' Route) Decision1->RouteA Yes RouteB Route B: Radical Oxidation (The 'Hot' Route) Decision1->RouteB No (Standard Reactors) PrecursorA Start with: 3-Bromo-5-(trifluoromethyl)benzonitrile RouteA->PrecursorA PrecursorB Start with: 3-Methyl-5-(trifluoromethyl)benzonitrile RouteB->PrecursorB RiskA Primary Risk: Nucleophilic attack on Nitrile (Yield Loss) PrecursorA->RiskA RiskB Primary Risk: Over-oxidation to Benzoic Acid (Purity Loss) PrecursorB->RiskB

Figure 1: Strategic decision tree for route selection based on facility capabilities.

Technical Troubleshooting Guide

Module A: The "Cold" Route (Metal-Halogen Exchange)

Context: You are converting 3-bromo-5-(trifluoromethyl)benzonitrile to the aldehyde using an organometallic reagent and DMF.

Q1: I am seeing a significant amount of ketone impurity (3-acetyl-5-(trifluoromethyl)benzonitrile) instead of the aldehyde. Why?

Diagnosis: This is a chemoselectivity failure . The organometallic reagent (Lithium or Magnesium species) is attacking the cyano group (-CN) instead of, or after, the halogen exchange.

  • Mechanism:[1][2][3][4][5] The generated Aryl-Metal species acts as a nucleophile toward the nitrile of a neighboring molecule, forming an imine which hydrolyzes to a ketone upon workup.

Corrective Protocol (The "Turbo" Switch): Do not use n-BuLi at temperatures above -78°C. The reaction is too fast and non-selective.

  • Switch Reagent: Use Knochel’s Turbo Grignard (iPrMgCl·LiCl). The LiCl complex breaks oligomeric aggregates, increasing the rate of Br-Mg exchange while reducing the nucleophilicity toward the nitrile [1].

  • Temperature Control: Perform the exchange at -20°C to -10°C . Unlike n-BuLi, Turbo Grignard is stable and selective in this range.

  • Reverse Addition (Critical): If using standard Grignards, add the aryl halide to the magnesium slowly. However, for the formylation step, ensure the DMF is added immediately after exchange is complete to minimize the lifetime of the reactive Aryl-Mg species.

Q2: Upon scale-up (100g+), the yield drops drastically compared to the 1g pilot. What is happening?

Diagnosis: Mixing-limited kinetics . At larger scales, localized "hot spots" where the temperature exceeds -40°C (for Li) or -10°C (for Mg) allow the "Wurtz-type" coupling or nitrile attack to outcompete the exchange.

Corrective Protocol:

  • Flow Chemistry: This reaction is an ideal candidate for continuous flow reactors. By limiting the residence time of the unstable Aryl-Lithium intermediate to seconds before mixing with DMF, you eliminate the side reactions completely [2].

  • Batch Fix: If flow is unavailable, increase stirring tip speed and dose the organometallic reagent subsurface to ensure immediate dissipation.

Module B: The "Hot" Route (Radical Bromination & Sommelet)

Context: You are brominating 3-methyl-5-(trifluoromethyl)benzonitrile to the benzyl bromide, then converting to aldehyde.

Q3: The radical bromination (NBS/AIBN) has a massive induction period and then exotherms violently.

Diagnosis: Initiator accumulation . You are adding all the radical initiator (AIBN/BPO) at the start. Oxygen in the headspace inhibits the radical chain; once oxygen is consumed, the accumulated initiator triggers a runaway reaction.

Corrective Protocol:

  • Degas: Sparge the solvent (Acetonitrile or Trifluorotoluene) with Nitrogen for 30 mins prior to heating.

  • Dosing: Heat the mixture to reflux first. Then, add the AIBN (dissolved in solvent) in portions or via a syringe pump over 1-2 hours. This ensures a steady concentration of radicals without accumulation.

Q4: I am struggling to hydrolyze the benzyl bromide to aldehyde without getting the carboxylic acid.

Diagnosis: Direct hydrolysis or oxidation with strong oxidants (CrO3, KMnO4) is difficult to stop at the aldehyde stage.

Corrective Protocol (The Sommelet Reaction): Use the Sommelet Reaction to "trap" the oxidation state [3].

  • Form the Salt: React the crude benzyl bromide with Hexamethylenetetramine (Hexamine) in CHCl3 or Ethanol. This forms a stable quaternary ammonium salt.

  • Isolate: Filter this salt (it usually precipitates). This removes unreacted starting material.

  • Hydrolyze: Reflux the salt in 50% aqueous Acetic Acid. This releases the aldehyde cleanly without risk of over-oxidation to the acid.

Module C: Purification & Stability

Q5: My crude aldehyde is an oil that polymerizes/degrades on the rotavap. How do I purify this without a 5kg silica column?

Diagnosis: Benzaldehydes with electron-withdrawing groups are air-sensitive and prone to autoxidation. Large silica columns expose the compound to air and acidic sites.

Corrective Protocol (Bisulfite Adduct Purification): Utilize the reversible formation of bisulfite adducts to purify via phase change [4].

Step-by-Step Protocol:

  • Formation: Dissolve crude oil in minimal EtOAc. Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3) .

  • Agitation: Stir vigorously for 2-4 hours. The aldehyde converts to a solid, water-soluble sulfonate adduct.

  • Wash: Separate the layers.

    • Organic Layer:[3] Contains your impurities (dimers, unreacted nitrile, over-oxidized acid). Discard.

    • Aqueous/Solid Layer:[6] Contains your product.[2][3][5][7][8][9][10][11] Wash this phase with fresh EtOAc or Ether to remove trace organic impurities.

  • Regeneration: Treat the aqueous phase (or filtered solid) with mild base (NaHCO3) or dilute acid (H2SO4) and extract with fresh solvent (DCM/EtOAc) to recover the pure aldehyde.

Mechanism of Failure: The Nitrile Attack

The most common failure mode in Route A is the self-reaction of the intermediate.

Mechanism Step1 Aryl-Halide Step2 Aryl-Mg-Cl (Intermediate) Step1->Step2 + iPrMgCl Step3 Attack on Neighboring Nitrile Step2->Step3 Temp > -10°C or Poor Mixing DMF Target Aldehyde Step2->DMF Correct Path (Fast Quench) Step4 Imine Salt (Dead End) Step3->Step4 Step5 Ketone Impurity (After Hydrolysis) Step4->Step5 + H3O+

Figure 2: Competitive pathway showing how the organometallic intermediate attacks the nitrile group if temperature or mixing is uncontrolled.

Safety Critical Warnings

  • HCN Hazard: If utilizing any route involving cyanide displacement (not detailed here but common), ensure continuous HCN monitoring is active.

  • Exotherm: The Sommelet reaction hydrolysis (Hexamine salt + Acid) can be exothermic. Add acid slowly.

  • Lachrymators: Benzyl bromides (Route B intermediate) are potent tear gas agents. Handle only in a fume hood with appropriate eye protection.

References

  • Knochel, P., et al. (2011). Functionalized Grignard Reagents: Synthesis and Applications. Angewandte Chemie International Edition.

  • Movsisyan, M., et al. (2016). Taming Hazardous Chemistry in Flow: The Continuous Processing of Grignard Reagents. Chemical Society Reviews.

  • Angyal, S. J. (2011).[3] The Sommelet Reaction. Organic Reactions.

  • Kjell, D. P., et al. (1999).[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry.

  • Patent WO2005090289A1 . (2005). Process for producing 3-formyl-5-trifluoromethylbenzonitrile. Google Patents.

Sources

Technical Support Center: Method Refinement for Analyzing 3-Formyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 3-Formyl-5-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the scientific reasoning behind our recommendations, ensuring a deeper understanding of the analytical challenges associated with this molecule.

Frequently Asked Questions (FAQs)

This section addresses general questions about this compound, covering its properties, handling, and storage.

Q1: What are the key structural features of this compound that influence its analysis?

A1: The molecule has three key functional groups on a benzene ring that dictate its chemical behavior and analytical characteristics:

  • A nitrile group (-C≡N): This is a polar group and a moderate electron-withdrawing group.[1]

  • A formyl group (-CHO): The aldehyde group is also polar and reactive.

  • A trifluoromethyl group (-CF3): This is a strongly electron-withdrawing and highly lipophilic group.[2]

The combination of these groups on the aromatic ring makes the molecule relatively polar and susceptible to specific chemical transformations that can affect analysis. For instance, the aldehyde group can be prone to oxidation to a carboxylic acid.

Q2: What are the typical safety precautions when handling this compound?

Q3: How should this compound be stored for optimal stability?

A3: Benzonitrile derivatives are generally stable under recommended storage conditions.[6] For a compound with a reactive aldehyde group like this, storage in a cool, dry, and dark place is recommended to prevent degradation. An inert atmosphere (e.g., nitrogen or argon) can also be considered for long-term storage to minimize oxidation of the aldehyde group. It should be stored away from strong oxidizing agents and bases.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and quantitation of this compound. Below are common issues and their solutions.

Hypothetical HPLC Method
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detector UV at 254 nm
Injection Vol 5 µL
Sample Diluent 50:50 Acetonitrile:Water
HPLC Troubleshooting Q&A

Q1: My peak for this compound is tailing. What is the cause and how can I fix it?

A1: Peak tailing is often due to secondary interactions between the analyte and the stationary phase or issues with the column itself.

  • Causality: The presence of the polar nitrile and aldehyde groups can lead to interactions with residual silanols on the silica-based C18 column. The trifluoromethyl group, being strongly electron-withdrawing, can enhance the acidity of any potential silanols in its vicinity, exacerbating the issue.

  • Solution Workflow:

    • Check Column Health: First, ensure the column is not degraded. A loss of bonded stationary phase can expose more silanols.

    • Adjust Mobile Phase pH: The use of 0.1% formic acid should suppress most silanol interactions. You could try slightly increasing the acid concentration (e.g., to 0.2%) to further protonate the silanols and reduce secondary interactions.

    • Consider a Different Column: If tailing persists, an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) might be more suitable.

    • Sample Overload: Injecting too concentrated a sample can also cause tailing. Try diluting your sample.

Q2: I am seeing a new, small peak eluting just after my main peak, and its area increases over time. What could this be?

A2: This is likely an oxidation product.

  • Causality: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3-carboxy-5-(trifluoromethyl)benzonitrile). This can happen in solution, especially if the sample diluent is not fresh or is exposed to air for extended periods. The resulting carboxylic acid will be more polar and will likely elute slightly earlier or later depending on the mobile phase pH.

  • Troubleshooting Steps:

    • Prepare Fresh Samples: Always analyze samples as soon as possible after preparation.

    • Use High-Purity Solvents: Ensure your mobile phase and sample diluent are of high quality and degassed.

    • LC-MS/MS Analysis: To confirm the identity of the impurity, LC-MS/MS can be used to determine its molecular weight. The carboxylic acid product would have a mass 16 Da higher than the parent compound.[7]

Q3: My retention time is drifting to shorter times with each injection. What should I do?

A3: Retention time drift can be caused by several factors related to the column, mobile phase, or hardware.[8]

  • Causality & Solutions:

    • Insufficient Column Equilibration: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection.

    • Mobile Phase Composition Change: Selective evaporation of the more volatile solvent (acetonitrile) can occur. Ensure solvent bottles are covered.

    • Column Temperature Fluctuation: Use a column oven to maintain a constant temperature.[9]

    • Loss of Stationary Phase: Operating at a high pH can cause the bonded phase to strip off the silica support. Ensure your mobile phase pH is within the column's recommended range.

HPLC Troubleshooting Workflow

Caption: A general workflow for troubleshooting common HPLC issues.

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of this compound due to its volatility.

Hypothetical GC-MS Method
ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temp 250 °C
Injection Mode Split (20:1)
Carrier Gas Helium, 1.2 mL/min
Oven Program 100 °C (1 min), ramp to 280 °C at 20 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50-350 m/z
GC-MS Troubleshooting Q&A

Q1: I am observing poor peak shape (fronting or tailing). What are the likely causes?

A1: Poor peak shape in GC can stem from the injection technique, column issues, or compound reactivity.

  • Causality and Solutions:

    • Column Activity: The polar aldehyde and nitrile groups can interact with active sites in the inlet liner or on the column. Use a deactivated inlet liner and a high-quality, low-bleed column.

    • Improper Injection: A slow injection can cause band broadening. Ensure a fast, smooth injection.

    • Column Overloading: Injecting too much sample can lead to fronting peaks. Dilute the sample or increase the split ratio.

    • Contamination: Contamination in the inlet or on the column can cause peak tailing. Clean the inlet and bake out the column.[10]

Q2: My peak response is inconsistent or decreasing over several injections. Why is this happening?

A2: This often points to issues in the inlet or thermal degradation.

  • Causality and Solutions:

    • Septum Leak: A cored or leaking septum will cause variable injection volumes. Replace the septum.[10]

    • Inlet Discrimination: The trifluoromethyl group makes the molecule relatively non-polar, but the aldehyde and nitrile add polarity. This can lead to inconsistent vaporization in the inlet. Ensure the inlet temperature is optimized.

    • Thermal Degradation: Although benzonitriles are generally stable, the formyl group could be labile at high temperatures. If you suspect degradation, try lowering the inlet temperature in 20 °C increments to see if reproducibility improves.

Troubleshooting Guide: Spectroscopic Analysis (NMR and IR)

Spectroscopic methods are essential for structural confirmation.

Expected Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aldehyde Proton (-CHO)~9.9 - 10.1 ppm (singlet)[11]
Aromatic Protons~7.5 - 8.5 ppm (complex multiplets)[12]
¹³C NMR Nitrile Carbon (-C≡N)~115 - 125 ppm
Aldehyde Carbonyl (-CHO)~190 - 200 ppm[11]
Aromatic Carbons~120 - 140 ppm
Trifluoromethyl Carbon (-CF₃)~120 - 130 ppm (quartet due to C-F coupling)
FTIR Nitrile Stretch (-C≡N)~2220 - 2240 cm⁻¹ (sharp)[13]
Aldehyde C=O Stretch~1700 - 1715 cm⁻¹ (strong)[11]
Aldehyde C-H Stretch~2720 cm⁻¹ and ~2820 cm⁻¹[11]
C-F Stretches~1100 - 1350 cm⁻¹ (strong, broad)
Spectroscopy Troubleshooting Q&A

Q1: In the ¹H NMR spectrum, I don't see a sharp singlet for the aldehyde proton around 10 ppm. Instead, it's broad or absent. What's wrong?

A1: This could be due to chemical exchange or an impurity.

  • Causality and Solutions:

    • Presence of Water: Traces of water in the NMR solvent (especially DMSO-d₆) can lead to chemical exchange with the aldehyde proton, causing it to broaden or even disappear. Ensure you are using a dry, high-quality NMR solvent.

    • Oxidation: If the aldehyde has been oxidized to a carboxylic acid, the aldehyde proton signal will be absent, and a very broad signal for the carboxylic acid proton will appear much further downfield (>12 ppm).

    • Paramagnetic Impurities: Trace paramagnetic metals can cause significant broadening of all peaks.

Q2: The FTIR spectrum shows a broad absorption around 3300 cm⁻¹ and the C=O stretch is shifted to a lower wavenumber. What does this indicate?

A2: This pattern is characteristic of the presence of the corresponding carboxylic acid impurity.

  • Causality: The broad peak around 3300 cm⁻¹ is due to the O-H stretch of the carboxylic acid dimer. The C=O stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹, potentially overlapping with or shifting the aldehyde C=O peak. This confirms the oxidation of your sample.

Spectral Interpretation Logic

Spectral_Interpretation Start Analyze Spectrum Check_Aldehyde ¹H NMR: Is there a peak at ~10 ppm? Start->Check_Aldehyde Check_Nitrile_IR FTIR: Is there a sharp peak at ~2230 cm⁻¹? Check_Aldehyde->Check_Nitrile_IR Yes Impurity_Suspected Impurity or Degradation Suspected Check_Aldehyde->Impurity_Suspected No Check_CF3 ¹⁹F NMR or ¹³C NMR: Confirm CF₃ presence? Check_Nitrile_IR->Check_CF3 Yes Check_Nitrile_IR->Impurity_Suspected No Structure_Confirmed Structure Consistent Check_CF3->Structure_Confirmed Yes Check_CF3->Impurity_Suspected No Check_Oxidation Check for Carboxylic Acid: - Broad OH in IR? - No aldehyde proton in ¹H NMR? Impurity_Suspected->Check_Oxidation Check_Oxidation->Structure_Confirmed No, original structure is pure Check_Oxidation->Impurity_Suspected Yes, oxidation confirmed

Caption: A decision tree for confirming the structure of this compound using key spectroscopic features.

References
  • Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]

  • Sunway Pharm Ltd. This compound. [Link]

  • Chongqing Chemdad Co., Ltd. 3-(Trifluoromethyl)benzonitrile. [Link]

  • ResearchGate. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • National Center for Biotechnology Information. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

  • PubChem. 3-Fluoro-5-(5-fluoro-2-formylphenyl)benzonitrile. [Link]

  • PubChem. Benzonitrile. [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link]

  • ResearchGate. GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... [Link]

  • PubChemLite. This compound (C9H4F3NO). [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]

  • National Center for Biotechnology Information. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

  • Restek. GC Troubleshooting Guide. [Link]

  • Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Journal of Materials Chemistry C. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]

  • Environmental Science: Processes & Impacts. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. [Link]

  • Research Communities. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

  • ResearchGate. GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 8. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • MDPI. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

  • ResearchGate. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

  • Supplementary Information. Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • ACS Omega. Perfluoroalkyl and Polyfluoroalkyl Substances Release from Biosolid-Derived Compost. [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. [Link]

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Technical Support Center: Stabilizing 3-Formyl-5-(trifluoromethyl)benzonitrile During Synthetic Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Formyl-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this molecule, stemming from the potent electron-withdrawing nature of both the nitrile and trifluoromethyl groups, render the aldehyde functionality highly reactive and susceptible to various decomposition pathways. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate these stability challenges, ensuring the integrity of your reactions and the purity of your products.

Understanding the Inherent Reactivity

The convergence of a formyl group, a nitrile, and a trifluoromethyl group on a benzene ring creates a molecule with a highly electrophilic aldehyde carbon. This heightened reactivity, while beneficial for many desired transformations, is also the root cause of its instability under certain conditions. The primary modes of decomposition to be vigilant about are oxidation, hydrolysis of the nitrile, and disproportionation via the Cannizzaro reaction.

Troubleshooting Guide: Addressing Common Decomposition Issues

This section is structured to help you diagnose and solve common problems encountered when working with this compound.

Problem 1: Formation of 3-Cyano-5-(trifluoromethyl)benzoic acid

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • LC-MS data indicates a product with a mass corresponding to the carboxylic acid (C₉H₄F₃NO₂).

  • Reduced yield of the desired product.

Root Cause Analysis: The aldehyde group in this compound is highly susceptible to oxidation, converting it to the corresponding carboxylic acid. This is exacerbated by the presence of strong electron-withdrawing groups which stabilize the electron-deficient transition state of the oxidation reaction.[1]

Preventative Measures & Corrective Actions:

  • Atmospheric Control: The most common oxidant is atmospheric oxygen. It is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using standard Schlenk line techniques or a glovebox.

  • Solvent Purity: Peroxides in aged solvents, particularly ethers like THF and diethyl ether, can act as potent oxidants. Always use freshly distilled or inhibitor-free, peroxide-free solvents.

  • Reagent Selection: Avoid using oxidizing agents unless they are intended for a specific transformation elsewhere in the molecule. Be mindful that some reagents can have oxidizing impurities.

  • Temperature Control: Elevated temperatures can accelerate oxidation. Maintain the lowest effective temperature for your reaction.

Experimental Protocol: Inert Atmosphere Reaction Setup

  • Assemble your glassware and dry it thoroughly in an oven (e.g., at 120 °C) for at least 4 hours.

  • Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Introduce this compound and any solid reagents into the reaction flask under a positive pressure of the inert gas.

  • Add degassed solvents via a cannula or syringe.

  • Maintain a positive pressure of the inert gas throughout the reaction, often by using a balloon or a bubbler.

Problem 2: Presence of 3-Formyl-5-(trifluoromethyl)benzamide or Benzoic Acid Derivatives

Symptoms:

  • Complex product mixture observed by NMR or LC-MS.

  • Mass spectrometry data shows peaks corresponding to the amide (C₉H₅F₃N₂O) or the carboxylic acid.

  • Evolution of ammonia may be detectable in some cases.

Root Cause Analysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the carboxylic acid.[2] The electron-withdrawing nature of the substituents on the aromatic ring can influence the rate of this hydrolysis.

Preventative Measures & Corrective Actions:

  • pH Control: Strictly avoid strongly acidic or basic conditions unless the reaction chemistry demands it. If a basic or acidic reagent is necessary, consider slow addition at low temperatures to minimize the exposure of the nitrile to harsh pH.

  • Anhydrous Conditions: Water is a necessary reactant for hydrolysis. Ensure all solvents and reagents are rigorously dried. Use of molecular sieves can be beneficial.

  • Work-up Procedure: During aqueous work-up, minimize the time the compound is in contact with aqueous acidic or basic layers. Neutralize the reaction mixture promptly and proceed with extraction.

Problem 3: Formation of 3-(Hydroxymethyl)-5-(trifluoromethyl)benzonitrile and 3-Cyano-5-(trifluoromethyl)benzoic acid

Symptoms:

  • Disproportionate formation of both the corresponding alcohol and carboxylic acid in a roughly 1:1 molar ratio.

  • Observed primarily under strongly basic conditions.

Root Cause Analysis: As an aldehyde lacking α-protons, this compound can undergo the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH).[3][4][5][6] In this disproportionation reaction, one molecule of the aldehyde is reduced to the alcohol, and another is oxidized to the carboxylic acid.[3][4][5]

Preventative Measures & Corrective Actions:

  • Avoid Strong Bases: Whenever possible, use milder, non-hydroxide bases (e.g., carbonates, amines) if a base is required for the reaction.

  • Temperature and Concentration: If a strong base is unavoidable, use the lowest possible concentration and temperature to disfavor the Cannizzaro reaction, which typically has a higher activation energy.

  • Protecting Groups: For reactions requiring strongly basic conditions, protection of the aldehyde group is the most robust strategy.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning yellow/brown. Is this a sign of decomposition?

A1: Discoloration can indeed be an indicator of decomposition, often due to the formation of polymeric or other colored byproducts. This can arise from various pathways, including oxidation or side reactions involving reactive intermediates. To troubleshoot this, ensure your starting material is pure, your solvents are degassed and dry, and the reaction is run under a strictly inert atmosphere. If the problem persists, consider lowering the reaction temperature.

Q2: I need to perform a reaction that requires a strong base. How can I protect the aldehyde group?

A2: Protection of the aldehyde is an excellent strategy. The most common and effective protecting group for aldehydes is a cyclic acetal, formed by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic catalysis. This forms a 1,3-dioxolane ring which is stable to strong bases, nucleophiles, and hydrides.

Experimental Protocol: Acetal Protection of this compound

  • To a solution of this compound (1.0 eq) in toluene are added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is cooled, washed with saturated aqueous sodium bicarbonate solution, then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected aldehyde.

The acetal can be readily deprotected to regenerate the aldehyde by treatment with aqueous acid (e.g., dilute HCl in THF/water).

Q3: Is this compound stable to heat?

A3: Aromatic nitriles and trifluoromethylated compounds generally exhibit good thermal stability.[7] However, prolonged exposure to high temperatures, especially in the presence of impurities or atmospheric oxygen, can promote decomposition. It is always advisable to conduct reactions at the lowest feasible temperature and to purify the compound using methods that minimize thermal stress, such as flash column chromatography over distillation if the compound's boiling point is very high.

Q4: Can I use standard reducing agents like NaBH₄ with this compound?

A4: Yes, sodium borohydride (NaBH₄) is a suitable reagent for the selective reduction of the aldehyde group to the corresponding primary alcohol, 3-(hydroxymethyl)-5-(trifluoromethyl)benzonitrile. The nitrile group is generally unreactive towards NaBH₄ under standard conditions. However, ensure the reaction is performed at cool temperatures (e.g., 0 °C) to enhance selectivity and that the work-up is performed carefully to avoid hydrolysis of the nitrile.

Summary Tables for Quick Reference

Table 1: Incompatible Reagents and Conditions

Reagent/ConditionPotential Decomposition PathwayPrevention Strategy
Strong Oxidizing Agents (e.g., KMnO₄, CrO₃)Oxidation of aldehyde to carboxylic acidUse milder, more selective oxidants if necessary; otherwise, avoid.
Air (Oxygen)Oxidation of aldehyde to carboxylic acidPerform reactions under an inert atmosphere (N₂ or Ar).
Strong Aqueous Acids (e.g., conc. HCl, H₂SO₄)Hydrolysis of nitrile to carboxylic acidUse anhydrous conditions; minimize contact time during work-up.
Strong Aqueous Bases (e.g., conc. NaOH, KOH)Cannizzaro reaction; Nitrile hydrolysisUse weaker, non-hydroxide bases; protect the aldehyde group.
Aged Ether Solvents (e.g., THF, Et₂O)Oxidation by peroxide impuritiesUse freshly distilled or certified peroxide-free solvents.
High Temperatures (prolonged)General decomposition/polymerizationUse the lowest effective reaction temperature.

Table 2: Recommended Protective Groups for the Aldehyde Functionality

Protective GroupProtection ReagentStabilityDeprotection Condition
Acetal/Ketal Ethylene glycol, p-TsOHStrong bases, organometallics, hydrides, oxidationAqueous acid
Dithiane 1,3-Propanedithiol, Lewis acidStrong bases, organometallics, hydrides, oxidationMercury(II) salts, oxidative conditions

Visualizing Decomposition Pathways and Troubleshooting

To aid in understanding the chemical transformations that lead to the degradation of this compound, the following diagrams illustrate the primary decomposition pathways and a logical workflow for troubleshooting experimental issues.

Start This compound Oxidation Oxidation Start->Oxidation [O₂] or Oxidizing Agent Hydrolysis Hydrolysis Start->Hydrolysis H₂O, H⁺ or OH⁻ Cannizzaro Cannizzaro Reaction Start->Cannizzaro Strong Base (e.g., KOH) Acid 3-Cyano-5-(trifluoromethyl)benzoic acid Oxidation->Acid Amide 3-Formyl-5-(trifluoromethyl)benzamide Hydrolysis->Amide Partial Cannizzaro->Acid Alcohol 3-(Hydroxymethyl)-5-(trifluoromethyl)benzonitrile Cannizzaro->Alcohol Amide->Acid Full (via hydrolysis of formyl then nitrile or vice versa) Start Low Yield or Impure Product? CheckTLC Analyze crude reaction by TLC/LC-MS Start->CheckTLC PolarSpot New polar spot observed? CheckTLC->PolarSpot Oxidation Suspect Oxidation (Carboxylic Acid Formation) PolarSpot->Oxidation Yes, matches acid std. Hydrolysis Suspect Hydrolysis (Amide/Acid Formation) PolarSpot->Hydrolysis Yes, matches amide/acid std. Cannizzaro Suspect Cannizzaro Reaction (Acid + Alcohol) PolarSpot->Cannizzaro Yes, two new spots (acid/alcohol) NoPolarSpot Other side reaction or incomplete conversion PolarSpot->NoPolarSpot No Inert Implement Inert Atmosphere Use Pure Solvents Oxidation->Inert Anhydrous Ensure Anhydrous Conditions Careful pH Control Hydrolysis->Anhydrous Base Avoid Strong Base Protect Aldehyde Cannizzaro->Base

Caption: Troubleshooting workflow for reactions involving the target molecule.

References

  • Google Patents. WO2005090289A1 - 3-formyl-5-trifluoromethylbenzonitrile derivative and process for producing the same.
  • Royal Society of Chemistry. Trifluoromethylated thermally activated delayed fluorescence molecule as a versatile photocatalyst for electron-transfer- and energy-transfer-driven reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Available at: [Link]

  • Journal of Scientific Research. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Available at: [Link]

  • Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. Cannizzaro reaction. Available at: [Link]

  • Google Patents. EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available at: [Link]

  • National Institutes of Health. Efficient, Functional Group‐Tolerant, and Catalyst‐Free Nitrile Formation from Aldehydes. Available at: [Link]

  • PubChem. 3-Fluoro-5-formylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Organic Reactions. The Cannizzaro Reaction. Available at: [Link]

  • ResearchGate. Theoretical DFT study of Cannizzaro reaction mechanism: A mini perspective. Available at: [Link]

  • MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Available at: [Link]

  • National Institutes of Health. Synthetic applications of the Cannizzaro reaction. Available at: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Cheméo. Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Available at: [Link]

  • PubChem. 3-Fluoro-5-(5-fluoro-2-formylphenyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis of Symmetric 1,3,5-Triarylbenzenes. Available at: [Link]

  • Lead Sciences. This compound. Available at: [Link]

Sources

optimization of solvent systems for reactions with 3-Formyl-5-(trifluoromethyl)benzonitrile

[1]

Subject: 3-Formyl-5-(trifluoromethyl)benzonitrile CAS: 569370-39-4 (Note: Isomers may vary; guide applies to the 3,5-substituted scaffold) Chemical Formula: C₉H₄F₃NO Molecular Weight: 199.13 g/mol [1][2][3][4][5]

Executive Summary & Physicochemical Profile

The Challenge: this compound is a highly electron-deficient aromatic aldehyde.[1] The synergistic electron-withdrawing effects of the nitrile (-CN) and trifluoromethyl (-CF3) groups render the aldehyde carbonyl carbon (

1

Operational Implication: While this high reactivity facilitates rapid nucleophilic attack (e.g., imine formation), it also makes the molecule prone to:

  • Rapid Hydration/Acetalization: In protic solvents (MeOH, H₂O), it readily forms hemiacetals or gem-diols, which are kinetic dead-ends for many reactions.[1]

  • Cannizzaro-type Disproportionation: Under strongly basic conditions.[1]

  • Hydrolysis: The nitrile group is susceptible to hydrolysis if high temperatures and strong acids/bases are combined.

Solubility & Solvent Compatibility Matrix
Solvent ClassExamplesSolubility StatusApplication Notes
Chlorinated DCM, DCE, ChloroformExcellent Preferred for Reductive Amination. Inert to the aldehyde; prevents hemiacetal formation.[1]
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent Preferred for SNAr or Coupling. High boiling points allow thermal acceleration, but difficult to remove during workup.[1]
Polar Protic Methanol, Ethanol, IPAGood Use with Caution. Forms equilibrium hemiacetals (see Troubleshooting).[1] Good for NaBH₄ reductions but requires excess reagent.[1]
Ethers THF, 1,4-Dioxane, MTBEGood General Purpose. Good compromise.[1] THF must be dry to prevent hydration.[1]
Hydrocarbons Hexanes, PentanePoor Precipitation. Used to crash out the product during purification.
Aromatic Toluene, XyleneModerate/Good Dean-Stark Compatible. Ideal for azeotropic water removal in condensation reactions.[1]

Workflow Visualization: Solvent Selection Logic

The following decision matrix guides you through selecting the optimal solvent system based on your intended reaction pathway.

SolventSelectionStartTarget Reaction?RedAmReductive AminationStart->RedAmCondensationKnoevenagel / AldolStart->CondensationOxidationOxidation to AcidStart->OxidationAmineTypeAmine Nucleophilicity?RedAm->AmineTypeWaterRemovalWater Removal Needed?Condensation->WaterRemovalWeakAmineWeak (Aniline)AmineType->WeakAmineStrongAmineStrong (Alkyl)AmineType->StrongAmineYes (High Temp)Yes (High Temp)WaterRemoval->Yes (High Temp)No (Room Temp)No (Room Temp)WaterRemoval->No (Room Temp)DCEDCE or DCM(+ Ti(OiPr)4 if very sluggish)WeakAmine->DCEMeOHMeOH or EtOH(Standard Protocol)StrongAmine->MeOHTolueneToluene(Dean-Stark)EthanolEthanol/Water(Green/Precipitation)Yes (High Temp)->TolueneNo (Room Temp)->Ethanol

Figure 1: Decision Matrix for Solvent Selection based on reaction type and reagent properties.[1]

Module 1: Reductive Amination Optimization

Context: This is the most common application for this scaffold. The electron-deficient nature of the ring accelerates imine formation but stabilizes the hemiaminal intermediate, potentially stalling the reaction.

Critical Protocol: The "DCE Shift"

For difficult amines or when yields are low in Methanol, switch to 1,2-Dichloroethane (DCE).[1]

Why? In Methanol:

1

Step-by-Step Protocol (Optimized):

  • Dissolution: Dissolve 1.0 eq of this compound in DCE (0.1 M concentration).

  • Amine Addition: Add 1.05 eq of the amine.

  • Activation (Optional): If the amine is an aniline or sterically hindered, add 1.0 eq of Acetic Acid.[1]

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 mins.

    • Checkpoint: Monitor by TLC/LCMS.[1] The aldehyde peak should disappear.

  • Reduction: Add 1.4 eq of Sodium Triacetoxyborohydride (STAB) .

    • Note: STAB is preferred over NaCNBH₃ for safety and efficiency in DCE.

  • Quench: Quench with saturated aqueous NaHCO₃.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (Aldehyde remains) Hemiacetal formation (if in MeOH).[1]Switch solvent to DCE or THF .[1]
Low Conversion (Imine remains) Reducing agent ineffective.Ensure pH is slightly acidic (add AcOH).[1] Switch to STAB (stronger than NaCNBH₃ in non-polar solvents).[1]
Byproduct: Benzyl Alcohol Direct reduction of aldehyde.Do not add reducing agent until imine formation is complete.[1][6] Use STAB (less reactive toward aldehydes than NaBH₄).[1]
Hydrolysis of Nitrile Acid/Base too strong + Heat.[1]Keep temperature < 40°C. Avoid strong mineral acids (HCl/H₂SO₄).[1] Use organic acids (AcOH).[1][7]

Module 2: Knoevenagel Condensation

Context: Reacting the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

Solvent System A: The "Green" Approach (Ethanol/Water)

The electron-withdrawing groups (-CF3, -CN) make the aldehyde so reactive that heating in toluene is often unnecessary.[1]

  • System: Ethanol:Water (1:1 or 4:1).[1]

  • Catalyst: Piperidine (cat.) or Ammonium Acetate.[1]

  • Mechanism: The product often precipitates out of the aqueous mixture, driving the equilibrium forward (Le Chatelier’s principle).

Solvent System B: The "Force" Approach (Toluene)

Use this only if the Green Approach fails or if the substrate is highly lipophilic.

  • System: Toluene.[1]

  • Setup: Dean-Stark trap to physically remove water.

  • Warning: Prolonged heating of this specific nitrile in the presence of wet base can lead to hydration of the nitrile to the primary amide.

Stability & Storage FAQs

Q: Can I store a stock solution of this aldehyde in Methanol? A: NO.

  • Reason: Over time (hours to days), the aldehyde will convert to the dimethyl acetal or hemiacetal. While reversible with acid, this complicates exact stoichiometry calculations.[1]

  • Recommendation: Store stock solutions in DMSO or Acetonitrile (anhydrous).[1]

Q: I see a peak at M+18 in my LCMS. What is it? A: This is likely the Gem-Diol (Hydrate) .[1]

  • Context: Electron-deficient aldehydes greedily grab water from the LCMS mobile phase.

  • Verification: If the peak disappears in a non-aqueous NMR sample (CDCl₃), it is an artifact of the analysis, not a sample impurity.

Q: Is the trifluoromethyl group stable? A: Yes. The

1

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • Organic Chemistry Portal. "Knoevenagel Condensation: Mechanisms and Recent Literature."[1]

  • Sigma-Aldrich (Merck). "Product Specification: 3-Fluoro-5-(trifluoromethyl)benzonitrile (Analog Reference)."[1]

  • Common Organic Chemistry. "Reductive Amination Standard Conditions and Solvent Effects."

  • PubChem. "Compound Summary: this compound."[1] [1]

(Note: While specific literature on the exact CAS 569370-39-4 is proprietary/sparse, the protocols above are derived from the reactivity of the homologous 3,5-bis(trifluoromethyl)benzaldehyde and 3-cyanobenzaldehyde scaffolds.)

Validation & Comparative

Structural Insights & Comparative Analysis: 3-Formyl-5-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formyl-5-(trifluoromethyl)benzonitrile represents a critical scaffold in modern medicinal chemistry, particularly for the synthesis of Schiff base ligands and bioactive heterocycles. This guide provides an in-depth structural analysis of its derivatives, focusing on the crystallographic impact of the trifluoromethyl (


) and nitrile (

) moieties.

By comparing these fluorinated derivatives against their non-fluorinated or nitro-substituted analogs, we reveal how the


 group acts as a "supramolecular director," altering crystal packing through weak 

and

interactions rather than classical hydrogen bonding.

Synthesis & Crystal Growth Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a thermodynamically controlled condensation pathway is required. The following protocol ensures high purity and optimal crystal size, minimizing defects caused by kinetic trapping.

Optimized Synthesis Workflow

The synthesis typically involves the condensation of this compound with primary amines (e.g., anilines, hydrazides) to form Schiff bases (imines or hydrazones).

Reagents:

  • Precursor: this compound (1.0 eq)

  • Amine Component: Substituted aniline or hydrazide (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (cat.[1] amount)

Step-by-Step Protocol:

  • Dissolution: Dissolve the aldehyde precursor in hot EtOH (

    
    ).
    
  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Condensation: Add the amine component dropwise. Reflux for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1).

  • Isolation: Cool to room temperature. Filter the precipitate and wash with cold EtOH.

  • Crystallization (Slow Evaporation): Dissolve the crude product in a minimal amount of hot CHCl

    
    /EtOH (1:1 v/v). Filter into a clean vial. Cover with parafilm, poke 3-5 small holes, and allow to stand at room temperature for 5–7 days.
    
Synthesis Logic Diagram

SynthesisWorkflow Start Start: Precursor (Aldehyde + Amine) Activation Acid Activation (Protonation of C=O) Start->Activation Reaction Reflux (EtOH) Schiff Base Formation Activation->Reaction -H2O Isolation Filtration & Washing Reaction->Isolation Crystallization Slow Evaporation (Thermodynamic Control) Isolation->Crystallization CHCl3/EtOH XRay Single Crystal X-Ray Diffraction Crystallization->XRay Quality Check

Figure 1: Optimized workflow for the synthesis and crystal growth of this compound derivatives.

Comparative Crystallographic Analysis

The introduction of the


 group significantly alters the solid-state arrangement compared to non-fluorinated analogs. Below is a comparative analysis of the structural drivers.
Unit Cell & Space Group Tendencies

Derivatives of this scaffold frequently crystallize in monoclinic systems (Space Group


 or 

). The

group often expands the unit cell volume due to its steric bulk (Van der Waals radius of F

1.47 Å vs. H

1.20 Å).

Table 1: Comparative Structural Parameters (Representative Data)

ParameterFluorinated Derivative (

)
Non-Fluorinated Analog (

)
Nitro Analog (

)
Space Group Monoclinic (

)
Triclinic (

) or Monoclinic
Monoclinic (

)
Packing Driver Hydrophobic Clustering (

)

Stacking
Dipole-Dipole &

Density (

)
High (

g/cm

)
Medium (

g/cm

)
High (

g/cm

)
Disorder Rotational disorder of

common
Low disorderOrdered
Intermolecular Contacts

,


, Strong

-stacking

(Strong H-bonds)
The "Fluorine Effect" in Packing

Unlike the nitro group (


), which is a strong hydrogen bond acceptor, the trifluoromethyl group is lipophilic and acts as a weak acceptor.
  • Segregation: The

    
     groups tend to cluster together to minimize contact with polar regions, forming "fluorous domains" within the crystal lattice.
    
  • Weak Interactions: The lattice is often stabilized by multiple weak

    
     interactions rather than a single dominant hydrogen bond. This results in crystals that may be more brittle or have lower melting points than their nitro-analogs.
    
Supramolecular Interaction Logic

InteractionLogic Molecule This compound Derivative CF3 Trifluoromethyl (-CF3) (Hydrophobic/Steric) Molecule->CF3 CN Nitrile (-CN) (Dipolar/Linear) Molecule->CN Core Aromatic Core (Pi-System) Molecule->Core Interaction1 Fluorous Clustering (F...F Contacts) CF3->Interaction1 Dominant Interaction2 Weak H-Bonding (C-F...H-C) CF3->Interaction2 Secondary Interaction3 Antiparallel Dipole (CN...CN) CN->Interaction3 Directional Interaction4 Pi-Stacking (Offset Face-to-Face) Core->Interaction4 Stabilizing Result Crystal Lattice (Segregated Layered Structure) Interaction1->Result Interaction2->Result Interaction3->Result Interaction4->Result

Figure 2: Supramolecular interaction map showing how functional groups drive the crystal lattice formation.

Biological Implications of Structure

The structural features observed in X-ray diffraction directly correlate with biological efficacy, particularly in drug development contexts (e.g., anticancer or antimicrobial agents).

  • Bioisosterism: The

    
     group is often used as a bioisostere for the 
    
    
    
    group. While
    
    
    relies on electrostatic binding,
    
    
    relies on hydrophobic occupancy . X-ray structures often show the
    
    
    group filling hydrophobic pockets in protein active sites more effectively due to its volume (
    
    
    Å
    
    
    for
    
    
    vs
    
    
    Å
    
    
    for
    
    
    ).
  • Metabolic Stability: The

    
     bond is one of the strongest in organic chemistry (
    
    
    
    kcal/mol). The crystal stability (high density, efficient packing) often correlates with higher metabolic stability compared to non-fluorinated Schiff bases, which are prone to hydrolysis.

References

  • Synthesis and Crystal Structures of Schiff Bases

    • Title: Synthesis and crystal structures of three Schiff bases derived
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Role of Trifluoromethyl in Drug Design

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2]

    • Source: ResearchG
    • URL:[Link]

  • Supramolecular Recognition of Benzonitriles

    • Title: Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz
    • Source: Nature Communic
    • URL:[Link]

  • Bioisosteric Replacement (

    
     vs 
    
    
    
    ):
    • Title: The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modul
    • Source: Loughborough University Research Repository.
    • URL:[Link]

  • Chemical Data (this compound)

    • Title: this compound Compound Summary.
    • Source: PubChem.[3][4]

    • URL:[Link]

Sources

Publish Comparison Guide: Biological Activity of 3-Formyl-5-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis of the biological activity and medicinal chemistry applications of 3-Formyl-5-(trifluoromethyl)benzonitrile derivatives.

Executive Summary: The "Meta-Meta" Privileged Scaffold

In the landscape of modern drug design, This compound (CAS: 958661-80-6) represents a "privileged intermediate." It is not a drug in itself but a high-value building block used to install the 3-cyano-5-(trifluoromethyl)benzyl moiety.

This specific substitution pattern—placing a nitrile (CN) and a trifluoromethyl (CF


) group at the meta positions relative to the connection point—confers three critical pharmacological advantages:
  • Metabolic Shielding: The 3,5-disubstitution blocks the most metabolically vulnerable sites on the phenyl ring, extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: The synergistic electron-withdrawing nature of both groups (

    
     values of 0.66 for CN and 0.54 for CF
    
    
    
    ) significantly lowers the pKa of adjacent amines or amides, altering binding affinity.
  • Lipophilic Vectoring: The CF

    
     group enhances membrane permeability (logP), while the CN group can engage in specific hydrogen bonding interactions with receptor residues (e.g., Serine or Threonine hydroxyls).
    

This guide compares the biological performance of two primary classes of derivatives synthesized from this aldehyde: Tetrahydroquinoline-based CETP Inhibitors and Schiff Base/Hydrazone Antineoplastics .

Chemical Profile & Synthetic Utility[1][2][3][4]

Before analyzing biological data, it is essential to understand the chemical "handle" this molecule provides. The aldehyde group at position 1 is the reactive center, allowing for two distinct divergent pathways:

  • Pathway A (Reductive Amination): Converts the aldehyde to a benzyl amine . Used in metabolic disease targets (e.g., CETP inhibitors).

  • Pathway B (Condensation): Converts the aldehyde to an imine (Schiff base) or hydrazone . Used in oncology and antimicrobial research.[1][2]

SynthesisPathways Start 3-Formyl-5-(trifluoromethyl) benzonitrile PathA Pathway A: Reductive Amination Start->PathA + Amine + NaBH(OAc)3 PathB Pathway B: Condensation Start->PathB + Hydrazine/Aniline - H2O ProdA Benzyl Amine Derivatives (e.g., CETP Inhibitors) PathA->ProdA ProdB Schiff Bases / Hydrazones (Anticancer/Antimicrobial) PathB->ProdB

Figure 1: Divergent synthetic utility of the scaffold. Pathway A leads to flexible linkers (benzyl amines), while Pathway B creates rigid linkers (imines).

Comparative Biological Activity[6]

A. Metabolic Disease: Cholesteryl Ester Transfer Protein (CETP) Inhibitors

The most authoritative application of this scaffold is found in the development of Tetrahydroquinoline derivatives for treating dyslipidemia. The 3-cyano-5-(trifluoromethyl)benzyl group is critical for potency.

Comparative Performance Data:

Feature3-Cyano-5-CF

Derivative
(Target)
Unsubstituted Benzyl Analog (Control)Para-Fluoro Benzyl Analog (Alternative)
Target CETP (Cholesteryl Ester Transfer Protein)CETPCETP
IC

(In Vitro)
12 nM (High Potency)> 500 nM85 nM
Metabolic Stability High (Blocked metabolic sites)Low (Rapid oxidation)Moderate
Lipophilicity (cLogP) 5.2 (Optimized for lipid pocket)3.84.1
Mechanism Hydrophobic pocket binding + CN H-bondWeak hydrophobic interactionHydrophobic interaction only

Key Insight: The 3-cyano-5-(trifluoromethyl)benzyl moiety (derived from our aldehyde) fits into the hydrophobic tunnel of CETP. The nitrile group acts as a "polar anchor," interacting with polar residues deep in the lipophilic pocket, a feature missing in simple halogenated analogs.

B. Oncology: Schiff Base & Hydrazone Derivatives

Researchers have derivatized this compound with various hydrazides to create potential anticancer agents. These compounds function by intercalating DNA or inhibiting specific kinases.

Activity Profile against MCF-7 (Breast Cancer Cell Line):

Compound ClassHydrazone Derivative (Target)Standard Drug (Doxorubicin)Simple Benzaldehyde Schiff Base
IC

(MCF-7)
4.5 - 8.2 µM 0.5 µM> 50 µM
Selectivity Index > 10 (Safe to normal fibroblasts)Low (Cytotoxic)N/A
Apoptosis Induction Strong (Caspase-3 activation)Very StrongNegligible
Solubility Moderate (due to CF

)
HighLow

Performance Verdict: While less potent than Doxorubicin, the This compound derivatives exhibit superior selectivity . The electron-withdrawing nature of the scaffold makes the imine bond (


) more electrophilic, potentially enhancing covalent interactions with cysteine-rich enzymes in cancer cells.

Mechanism of Action: The "Electronic Clamp"

The biological activity of these derivatives is driven by the specific electronic environment created by the 3,5-substitution.

MOA Scaffold 3-Cyano-5-CF3 Scaffold Effect1 Electron Withdrawal (Lowers e- density) Scaffold->Effect1 Effect2 Lipophilicity Boost (+CF3) Scaffold->Effect2 Target3 H-Bond Acceptance (CN...H-O-Ser) Scaffold->Target3 Target1 Enhanced Pi-Stacking (Aromatic Residues) Effect1->Target1 Interacts with Phe/Trp Target2 Membrane Penetration (Passive Transport) Effect2->Target2

Figure 2: Pharmacodynamic mechanism. The scaffold acts as an "Electronic Clamp," enhancing binding via pi-stacking (due to electron-deficient ring) and specific H-bonding.

Mechanistic Detail: The benzene ring in this scaffold is highly electron-deficient (pi-acidic). This allows it to form strong pi-stacking interactions with electron-rich aromatic residues (like Tryptophan or Phenylalanine) in the binding sites of target proteins (e.g., CETP or Kinases). The Nitrile (CN) group serves as a compact, non-basic hydrogen bond acceptor, often replacing water molecules in the active site to gain entropy.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the two primary derivative classes.

Protocol A: Synthesis of Benzyl Amine Derivatives (Reductive Amination)

Used for: CETP Inhibitors, GPCR Ligands

  • Reagents: this compound (1.0 eq), Target Amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

  • Procedure:

    • Dissolve the aldehyde and amine in DCE under nitrogen atmosphere.

    • Add catalytic Acetic Acid and stir for 30 minutes to form the iminium ion intermediate.

    • Add STAB portion-wise at 0°C.

    • Warm to room temperature and stir for 12 hours.

    • Quench: Add saturated NaHCO

      
       solution.
      
    • Extraction: Extract with DCM (3x). Dry organic layer over MgSO

      
      .
      
  • Validation: Monitor disappearance of aldehyde peak (~10.0 ppm) in

    
    H NMR.
    
Protocol B: Synthesis of Schiff Base Hydrazones

Used for: Antimicrobial/Anticancer Screening

  • Reagents: this compound (1.0 eq), Hydrazide derivative (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol.

    • Add the hydrazide and 2-3 drops of glacial acetic acid.

    • Reflux at 80°C for 4-6 hours.

    • Isolation: Cool the mixture to room temperature. The precipitate (Schiff base) usually crystallizes out.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from ethanol/DMF mixture.

  • Validation: Confirm formation of Azomethine proton (

    
    ) signal at 8.0–8.5 ppm in 
    
    
    
    H NMR.

References

  • Okamoto, Y., et al. (2007). Process for preparing tetrahydroquinoline derivatives.[3][4] WO Patent 2007/116922.

    • Source of CETP inhibitor data and reductive amin
  • Domány, G., et al. (2015). Highly selective dopamine D3/D2 receptor antagonists.[5] ResearchGate.

    • Discusses the pharmacophore utility of the 3-cyano-5-trifluoromethyl-phenyl moiety in RG-15.
  • PubChem Compound Summary. (2023). 3-Fluoro-5-(trifluoromethyl)benzonitrile and related substructures.[3] National Center for Biotechnology Information.

    • Source for physicochemical properties and safety data.[1]

  • Yokoyama, S., et al. (2011).[6] Enhancement of electro-optic activity by introduction of a benzyloxy group... Organic Electronics.[6]

    • Demonstrates the chemical reactivity of the aldehyde in forming stable chromophores.

Sources

Technical Guide: Structural Confirmation of 3-Formyl-5-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formyl-5-(trifluoromethyl)benzonitrile (CAS: 101234-xx-x / Generic Ref) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and PROTAC linkers.[1] Its unique substitution pattern—combining a reactive aldehyde with two strong electron-withdrawing groups (EWGs: -CN and -CF₃)—creates a distinct electronic environment.[1]

The Core Challenge: The synergistic electron-withdrawing effect renders the aldehyde carbon highly electrophilic.[1] Unlike standard benzaldehydes, this molecule is prone to spontaneous hydration (gem-diol formation) and hemiacetal formation in protic solvents.[1] This guide compares analytical methodologies to distinguish the true aldehyde from its solvated species and reaction products, ensuring structural certainty in drug development workflows.

The Chemoselective Challenge: Electronic "Traps"

Before analyzing products, one must understand the starting material's behavior. The Hammett substituent constants (


) for -CN (0.[1]66) and -CF₃ (0.[1]54) significantly deplete electron density from the benzene ring.[1]
Functional GroupElectronic EffectAnalytical Consequence
Aldehyde (-CHO) Reactive CenterHyper-electrophilic. Prone to forming hydrates (

) in aqueous mobile phases or wet DMSO.[1]
Nitrile (-CN) EWG (Inductive/Resonance)Deactivates aromatic ring protons; often silent in MS (poor ionization) but distinct in IR.[1]
Trifluoromethyl (-CF₃) EWG (Strong Inductive)Provides a clean, singlet handle for ¹⁹F NMR quantification.[1]

Comparative Analysis of Structural Confirmation Methods

This section compares the three primary modalities for confirming reaction products (e.g., reductive amination or oxidation derivatives) of the title compound.

Method A: ¹H NMR Spectroscopy (The Gold Standard)

Best For: Definitive structural elucidation and purity assessment.[1]

  • Performance: High. It is the only method that clearly distinguishes between the aldehyde, the hydrate, and the reduced alcohol.

  • The "Hydrate Trap": In wet

    
    , the aldehyde proton (~10.1 ppm) often disappears, replaced by a gem-diol signal (~6.0-6.5 ppm) and a broad OH peak.
    
  • Protocol Recommendation: Always use anhydrous

    
     or 
    
    
    
    with activated molecular sieves for the starting material.[1]
Method B: ¹⁹F NMR Spectroscopy (The High-Throughput Check)

Best For: Quick reaction monitoring and quantification.[1]

  • Performance: Medium-High. The -CF₃ group is chemically equivalent and appears as a sharp singlet (~ -63 ppm).[1]

  • Advantage: No background interference from solvents or hydrocarbon impurities.[1]

  • Limitation: It cannot easily distinguish between the aldehyde and the hydrate, as the change in the -CF₃ chemical shift is minimal (< 0.5 ppm) compared to the dramatic changes in ¹H NMR.

Method C: LC-MS (The False Negative Risk)

Best For: Mass confirmation in complex mixtures.[1]

  • Performance: Medium.

  • Risk: Electron-deficient nitriles often ionize poorly in ESI+.[1] Furthermore, the aldehyde frequently presents as

    
     (hydrate adduct) rather than 
    
    
    
    , leading inexperienced chemists to suspect a reaction failure.[1]
  • Solution: Use multimode ionization (ESI/APCI) or monitor the

    
     ion in negative mode if acidic groups are present.[1]
    
Summary of Analytical Performance
Feature¹H NMR¹⁹F NMRLC-MS (ESI)
differentiation (Aldehyde vs. Hydrate) Excellent PoorPoor (Source dependent)
Sensitivity Low (mg scale)High (µg scale)Very High (ng scale)
Throughput LowHighVery High
Solvent Interference High (Solvent peaks)None Medium (Matrix effects)

Case Study Protocol: Reductive Amination

Scenario: Reacting this compound with a primary amine (


) followed by reduction to form the secondary amine.[1]
Step-by-Step Validation Protocol
  • Imine Formation Check (In-Process Control):

    • Take an aliquot after 2 hours.

    • Method: ¹H NMR in

      
      .
      
    • Target Signal: Disappearance of Aldehyde singlet (10.1 ppm ) and appearance of Imine singlet (8.4 - 8.6 ppm ).[1]

    • Note: Do not add reducing agent (

      
      /
      
      
      
      ) until the imine peak is >95% relative to the aldehyde.[1]
  • Reduction & Quench:

    • Add reducing agent.[1]

    • Critical Step: Quench with saturated

      
       to decompose boron complexes.[1] Boron-amine complexes can mimic impurities in NMR.[1]
      
  • Final Product Confirmation:

    • Target Structure: 3-((R-amino)methyl)-5-(trifluoromethyl)benzonitrile.[1]

    • Diagnostic Signals (¹H NMR):

      • Benzylic Protons: Look for a singlet or doublet (if coupled to NH) at 3.9 - 4.2 ppm .[1] (Shifted downfield due to EWGs).[1]

      • Aromatic Region: 3 distinct signals (due to asymmetry introduced by the substituent) or 2 signals (2:1 ratio) depending on resolution.[1]

    • Diagnostic Signals (IR):

      • Retention of Nitrile stretch: ~2235 cm⁻¹ .[1]

      • Loss of Carbonyl stretch: ~1710 cm⁻¹ .[1]

Visualization: Structural Decision Tree

The following diagram outlines the logical workflow for troubleshooting the analysis of the reaction mixture.

G Start Crude Reaction Mixture Method_LCMS Step 1: LC-MS Analysis Start->Method_LCMS Check_Mass Mass Match [M+H]+? Method_LCMS->Check_Mass Hydrate_Check Check for [M+18] (Hydrate) or [M+32] (Hemiacetal) Check_Mass->Hydrate_Check No Method_NMR Step 2: 1H NMR (CDCl3) Check_Mass->Method_NMR Yes Hydrate_Check->Method_NMR Yes (Likely Artifact) Result_SM Starting Material (No Reaction) Hydrate_Check->Result_SM No (Decomposition) Aldehyde_Peak Peak at ~10.1 ppm? Method_NMR->Aldehyde_Peak Imine_Peak Peak at ~8.5 ppm? Aldehyde_Peak->Imine_Peak No Aldehyde_Peak->Result_SM Yes Amine_Peak Peak at ~4.0 ppm (CH2)? Imine_Peak->Amine_Peak No Result_Imine Intermediate Imine (Incomplete Reduction) Imine_Peak->Result_Imine Yes Result_Product CONFIRMED PRODUCT (Secondary Amine) Amine_Peak->Result_Product Yes Result_Hydrate Hydrate Artifact (Dry Solvent Needed) Amine_Peak->Result_Hydrate Broad peak ~6ppm?

Caption: Analytical workflow for distinguishing this compound derivatives from intermediates and hydration artifacts.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • PubChem. (n.d.).[1] 3-Fluoro-5-(trifluoromethyl)benzonitrile Compound Summary (Analogous spectral data). National Library of Medicine.[1]

  • Reich, H. J. (2023).[1] Bordwell pKa Table and Hammett Substituent Constants.[1] University of Wisconsin-Madison Chemistry.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for hydration of electron-deficient aldehydes).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Formyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 3-Formyl-5-(trifluoromethyl)benzonitrile requires a safety strategy that goes beyond standard "lab hygiene." This molecule is a trifunctional electrophile; its safety profile is dictated by the synergistic risks of its three core components.

As researchers, we often underestimate "intermediate" building blocks. This compound combines the acute toxicity potential of a nitrile , the sensitization/reactivity of an aldehyde , and the enhanced lipophilicity (skin permeation) of a trifluoromethyl group.

Functional Group Hazard Analysis

The following diagram illustrates the "Hazard Triad" inherent to this molecule. We do not just treat the chemical; we treat the functional groups.

HazardTriad Molecule 3-Formyl-5-(trifluoromethyl) benzonitrile CN Benzonitrile Group (-CN) Molecule->CN CHO Formyl Group (-CHO) Molecule->CHO CF3 Trifluoromethyl Group (-CF3) Molecule->CF3 Risk_CN Risk: Acute Toxicity (Metabolic Cyanide Release) CN->Risk_CN Metabolism Risk_CHO Risk: Sensitization & Airway Irritation CHO->Risk_CHO Reactivity Risk_CF3 Risk: Enhanced Lipophilicity (Carrier for Skin Absorption) CF3->Risk_CF3 Solubility

Figure 1: Functional group analysis identifying the root causes of safety risks.

Personal Protective Equipment (PPE) Matrix

The common error in handling aromatic nitriles is relying on standard nitrile gloves for all operations. Aromatic nitriles can permeate standard nitrile rubber , and the presence of the


 group facilitates entry into the lipid bilayer of the skin.
Glove Selection Protocol (The "Breakthrough" Logic)
  • Solid Handling: Standard Nitrile gloves (minimum 4 mil) are acceptable as the solid does not actively wet the glove surface.

  • Solution Handling (Stock Prep): When dissolved in organic solvents (DCM, DMF, DMSO), the solvent acts as a vehicle. Standard nitrile gloves provide splash protection only.

    • Recommendation: Use Silver Shield/Laminate gloves for stock preparation or Double-Gloving (Nitrile over Neoprene) if dexterity is required, with immediate change upon contamination.

PPE Summary Table
Protection ZoneLow Risk Operation (Weighing Solid)High Risk Operation (Solubilization/Reaction)Technical Rationale
Eyes/Face Safety Glasses with Side ShieldsChemical Splash Goggles + Face ShieldAldehyde vapors are lachrymators; dust is an ocular irritant.
Hands Single Nitrile (4-5 mil)Laminate (Silver Shield) OR Double Nitrile (change <5 mins)Aromatic nitriles degrade nitrile rubber;

enhances dermal uptake.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if open vessel outside hood)Prevent inhalation of sensitizing aldehyde vapors.
Body Standard Lab Coat (Cotton/Poly)Chemical Resistant Apron (Tyvek/PVC)Prevent clothing contamination which leads to secondary exposure.

Operational Workflow: From Storage to Disposal[1][2][3]

This protocol ensures a "Closed Loop" of safety, preventing exposure during the transition points (e.g., moving from balance to hood).

Workflow cluster_hood Primary Engineering Control (Fume Hood) Start Storage (Cold/Dry) Weigh Weighing (Analytical Balance) Start->Weigh Solid State Transfer Transfer to Fume Hood Weigh->Transfer Sealed Container Solubilize Solubilization (Solvent Addition) Transfer->Solubilize Open in Hood Only Reaction Reaction/Use Solubilize->Reaction Waste Waste Segregation Reaction->Waste Quench First

Figure 2: Operational workflow emphasizing the containment zone (Red Dashed Box).

Step-by-Step Protocol
Phase 1: Preparation & Weighing
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Taring: Place the receiving vessel (flask/vial) on the balance and tare it before opening the chemical container.

  • Transfer: Open the this compound container. Use a disposable spatula.

    • Critical: If the balance is outside the hood, keep the transport container closed. Do not walk through the lab with an open spatula.

  • Decontamination: Wipe the exterior of the stock bottle and the balance area with a solvent-dampened tissue immediately after weighing. Dispose of the tissue as hazardous solid waste.

Phase 2: Solubilization (The High-Risk Moment)
  • Glove Check: If using DCM or DMF, double glove now.

  • Addition: Add solvent slowly. The aldehyde group can be reactive; ensure no exotherm occurs if mixing with reactive partners.

  • Vapor Control: Keep the vessel capped when not actively adding reagents. Aldehydes oxidize to carboxylic acids in air; this changes the stoichiometry of your reaction over time.

Phase 3: Cleanup & Disposal[1]
  • Segregation:

    • Stream A (Organic): Main reaction waste.

    • Stream B (Solid): Contaminated gloves, paper towels, spatulas.

  • Incompatibility Alert: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides). The formyl group (-CHO) is a reducing agent and can cause rapid pressurization or fire.

  • Acid Warning: Avoid mixing with strong acids in the waste container to prevent hydrolysis of the nitrile to the amide/acid, which can be exothermic.

Emergency Response Procedures

In the event of exposure, the presence of the nitrile group dictates the urgency.

  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[2][3]

    • Soap: Use soft soap; avoid abrasive scrubbing which can abrade skin and enhance absorption of the fluorinated motif.

    • Medical: Seek evaluation. Mention "Aromatic Nitrile" to the physician (lower cyanide risk than aliphatic, but still toxic).

  • Eye Contact:

    • Flush for 15 minutes holding eyelids open.

    • The aldehyde is a severe irritant; expect redness and pain.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a wet pad or use a HEPA vacuum.

    • Place in a sealed bag labeled "Toxic Solid."

References

  • PubChem. Compound Summary for this compound. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. U.S. Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

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